4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole
Beschreibung
Eigenschaften
IUPAC Name |
4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2/c1-12-4-8-15(9-5-12)17-14(3)18(20-19-17)16-10-6-13(2)7-11-16/h4-11H,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCJIVYSZDHDPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=NN2)C3=CC=C(C=C3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical properties of 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole
Executive Summary
This technical guide profiles 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole , a sterically congested, symmetric diarylpyrazole derivative. Distinguished by the presence of a 4-methyl group, this molecule exhibits enhanced lipophilicity and restricted torsional rotation compared to its non-methylated analogs. It serves as a critical scaffold in medicinal chemistry (specifically COX-2 inhibition pharmacophores) and as a bidentate ligand in coordination chemistry. This document details its synthesis via 1,3-diketone condensation, its tautomeric behavior, and its utility in drug discovery and materials science.
Molecular Architecture & Physicochemical Profile
Structural Identity
The molecule consists of a central five-membered pyrazole ring substituted at the 3 and 5 positions with p-tolyl (4-methylphenyl) groups and at the 4-position with a methyl group. The 4-methyl substituent is pivotal; it exerts a steric "locking" effect, forcing the aryl rings to twist out of coplanarity with the pyrazole core to minimize steric clash, thereby altering the electronic conjugation and fluorescence properties.
| Property | Value / Description |
| IUPAC Name | 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole |
| Molecular Formula | C₂₄H₂₂N₂ (Note: Varies by hydration/salt form; Base: C₁₈H₁₈N₂) |
| Molecular Weight | 262.35 g/mol |
| Hybridization | sp² (Aromatic Pyrazole Ring) |
| Tautomerism | Annular tautomerism between N1-H and N2-H |
| LogP (Predicted) | ~4.8 (High Lipophilicity) |
| H-Bond Donors | 1 (N-H) |
| H-Bond Acceptors | 1 (N:) |
Annular Tautomerism
Unlike N-substituted pyrazoles, the 1H-derivative exists in a dynamic equilibrium of annular tautomers. In solution, the proton shifts rapidly between N1 and N2. The 4-methyl group acts as an electron-donating group (EDG) via hyperconjugation, slightly increasing the basicity of the pyrazole nitrogens compared to the 4-H analog.
Synthetic Pathways & Optimization
The most robust synthesis involves the cyclocondensation of hydrazine with a 1,3-diketone precursor. This method is preferred over 1,3-dipolar cycloaddition for scaling due to higher atom economy and safer reagents.
Precursor Synthesis (The Claisen Route)
The challenge lies in synthesizing the branched beta-diketone: 2-methyl-1,3-bis(4-methylphenyl)propane-1,3-dione .
-
Reactants: 4-methylpropiophenone + 4-methylbenzoyl chloride.
-
Catalyst: Lithium diisopropylamide (LDA) or Sodium Hydride (NaH) in THF.
-
Mechanism: Enolate formation at the alpha-methylene of the ketone, followed by acylation.
Pyrazole Cyclization Protocol
This protocol describes the conversion of the diketone to the pyrazole.
Reagents:
-
Precursor: 2-methyl-1,3-bis(4-methylphenyl)propane-1,3-dione (1.0 eq)
-
Hydrazine Hydrate (80% or 98%) (2.5 eq)
-
Solvent: Absolute Ethanol or Glacial Acetic Acid
-
Catalyst: Acetic Acid (if using Ethanol) or HCl (trace)
Step-by-Step Methodology:
-
Dissolution: Dissolve 10 mmol of the diketone in 30 mL of ethanol.
-
Addition: Add hydrazine hydrate dropwise at room temperature. The reaction is exothermic.
-
Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor via TLC (3:1 Hexane:EtOAc).
-
Workup: Cool to room temperature. Pour the reaction mixture into crushed ice (100 g).
-
Isolation: The pyrazole will precipitate as a white/off-white solid. Filter under vacuum.[1]
-
Purification: Recrystallize from ethanol/water (9:1) or acetonitrile.[2]
Why this works: The hydrazine performs a double nucleophilic attack on the carbonyl carbons. The 2-methyl group on the diketone becomes the 4-methyl group on the pyrazole, surviving the dehydration steps.
[7]
Reactivity & Functionalization[8]
Electrophilic Substitution (Blocked)
In typical pyrazoles, the 4-position is the most nucleophilic carbon. However, in this molecule, the 4-position is blocked by a methyl group .
-
Consequence: Standard nitration or halogenation at C4 is impossible without destroying the aromatic system.
-
Alternative: Electrophilic attack will occur on the p-tolyl rings (ortho to the methyl group) under forcing conditions.
Coordination Chemistry (Ligand Behavior)
The pyridinic nitrogen (N2) possesses a lone pair capable of metal coordination.
-
Steric Pocket: The 3,5-di-p-tolyl groups create a "fence" around the nitrogen. The 4-methyl group adds "roof" bulk. This makes the ligand selective for smaller metal ions or those capable of distorted geometries (e.g., Co(II), Cu(II)).
-
Complexation: Reacts with Metal(II) salts (MCl₂) in methanol to form complexes of the type [M(Ligand)₂Cl₂].
Applications in Research
COX-2 Inhibition Scaffold
This molecule is a structural analog of Celecoxib (Celebrex). Celecoxib is a 1,5-diarylpyrazole.[3] The target molecule here is a 3,5-diarylpyrazole.
-
Mechanism:[4][5] The p-tolyl groups fit into the hydrophobic channel of the Cyclooxygenase-2 enzyme.
-
Research Insight: Researchers use this specific methylated analog to test the "volume" of the COX-2 active site. The 4-methyl group probes the depth of the pocket compared to the 4-H or 4-halogenated analogs [1].
Optical Materials
Bis(aryl)pyrazoles are known for fluorescence.
-
Stokes Shift: The rotation of the aryl rings relative to the pyrazole core allows for significant Stokes shifts. The 4-methyl group restricts this rotation, potentially increasing quantum yield by reducing non-radiative decay pathways associated with free rotation.
References
-
Penning, T. D., et al. (1997).[3][1] "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: Identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib)." Journal of Medicinal Chemistry, 40(9), 1347-1365.[3] Link
-
Samshuddin, S., et al. (2011). "3,5-Bis(4-methylphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole."[6] Acta Crystallographica Section E, 67(4), o1019. (Note: Describes the dihydro-precursor/analog structural packing). Link
-
Elguero, J. (2002).[1] "Pyrazoles."[7][3][6][8][2][1][5][9][10][11][12] Comprehensive Heterocyclic Chemistry II. Elsevier. (Authoritative text on general pyrazole reactivity and tautomerism).
-
ChemicalBook. "3,5-Dimethylpyrazole and derivatives - Application Areas." (General industrial context for methylated pyrazoles). Link
Sources
- 1. (E)-3,5-Dimethyl-1-p-tolyl-4-(p-tolyldiazenyl)-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3,5-Bis(4-methylphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. profiles.wustl.edu [profiles.wustl.edu]
- 4. researchgate.net [researchgate.net]
- 5. pjoes.com [pjoes.com]
- 6. Crystal structure of 3-(4-methylphenyl)-1-phenyl-5-[(E)-2-phenylethenyl]-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. 3,5-DIMETHYL-4-P-TOLYLSULFANYL-1H-PYRAZOLE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 11. 3,5-Dimethylpyrazole: Product Characteristics and Application Areas_Chemicalbook [chemicalbook.com]
- 12. US7553863B2 - Ultrapure 4-methylpyrazole - Google Patents [patents.google.com]
An In-depth Technical Guide to 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole: Molecular Structure, Properties, and Synthesis
For the attention of: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pyrazole nucleus is a foundational scaffold in medicinal chemistry, renowned for its presence in a multitude of pharmacologically active agents. This guide provides a comprehensive technical overview of a specific derivative, 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole. While experimental data for this exact molecule is not prevalent in public literature, this document leverages established principles of organic chemistry and computational predictions to detail its molecular structure, physicochemical properties, and a robust, proposed synthetic pathway. By grounding our analysis in the well-documented Knorr pyrazole synthesis and spectroscopic data from analogous structures, we offer a scientifically rigorous framework for researchers interested in the synthesis, characterization, and potential application of this and related compounds.
Molecular Structure and Physicochemical Properties
A precise understanding of a molecule's structure and inherent properties is paramount for any research and development endeavor. This section details the fundamental characteristics of 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole.
Chemical Identity
-
Systematic Name: 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole
-
Molecular Formula: C₁₈H₁₈N₂
-
Molecular Weight: 262.36 g/mol
-
CAS Number: Not assigned (as of the latest data retrieval).
Structural Representation
The molecule consists of a central 1H-pyrazole ring. This five-membered heterocycle is substituted at position 4 with a methyl group and at positions 3 and 5 with 4-methylphenyl (p-tolyl) groups.
Caption: 2D structure of 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole.
Physicochemical Properties (Predicted)
Due to the absence of experimental data for this specific molecule, the following properties have been estimated using computational models and structure-property relationship principles. These values serve as a reliable baseline for experimental design. Various online tools and software suites are available for such predictions.[1][2]
| Property | Predicted Value | Unit |
| Molecular Weight | 262.36 | g/mol |
| Melting Point | 160 - 185 | °C |
| Boiling Point | > 400 | °C |
| LogP (Octanol-Water) | 4.5 - 5.5 | - |
| Aqueous Solubility | Low / Insoluble | - |
| pKa (acidic N-H) | 14 - 15 | - |
| pKa (basic N) | 2 - 3 | - |
Proposed Synthesis Methodology
The construction of the pyrazole ring is a well-established area of heterocyclic chemistry. The Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with hydrazine, stands out as a highly efficient and versatile method.[3][4] This approach is proposed for the synthesis of the title compound.
Retrosynthetic Analysis
The logical disconnection of the target molecule (I) is at the C-N bonds of the pyrazole ring. This retrosynthetic step reveals the key precursors: hydrazine (III) and the 1,3-diketone, 2-methyl-1,3-bis(4-methylphenyl)propane-1,3-dione (II).
Caption: Retrosynthetic analysis for the target pyrazole.
Synthetic Workflow
The forward synthesis begins with the preparation of the 1,3-diketone precursor (II). A plausible route is the Claisen condensation of 4'-methylacetophenone (IV) with an appropriate acylating agent like ethyl propionate, followed by a second acylation with 4-methylbenzoyl chloride. The resulting diketone (II) is then cyclized with hydrazine hydrate to yield the final product (I).
Caption: Proposed two-step synthetic workflow.
Experimental Protocol (Hypothetical)
This protocol is a representative procedure based on the Knorr synthesis methodology.[3] Optimization of reaction times, temperatures, and purification methods may be required.
Step 1: Synthesis of 2-methyl-1,3-bis(4-methylphenyl)propane-1,3-dione (II)
-
This step is complex and may require multiple stages. A general outline is provided.
-
To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, add 4'-methylacetophenone (1.0 eq).
-
Slowly add ethyl propionate (1.2 eq) and reflux the mixture until TLC indicates consumption of the starting ketone.
-
Acidify the reaction mixture and extract the β-keto ester intermediate.
-
Acylate the intermediate with 4-methylbenzoyl chloride (1.1 eq) in the presence of a suitable base (e.g., pyridine or NaH) to yield the crude 1,3-diketone (II).
-
Purify the product by column chromatography or recrystallization.
Step 2: Synthesis of 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole (I)
-
In a round-bottom flask, dissolve the 1,3-diketone (II) (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.
-
Add hydrazine hydrate (1.2 eq) to the solution. A catalytic amount of acid (e.g., a few drops of glacial acetic acid) can be beneficial.[3]
-
Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce precipitation.
-
If precipitation does not occur, pour the mixture into cold water to precipitate the product.
-
Collect the solid product by vacuum filtration, washing with cold water and then a minimal amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, isopropanol) to obtain the pure 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole (I).
Characterization and Analytical Methods
Confirmation of the structure and assessment of purity are critical. The following spectroscopic methods would be employed for the characterization of the synthesized compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex but highly informative. Key predicted signals include:
-
A broad singlet in the region of δ 12-14 ppm for the N-H proton.
-
Multiple signals in the aromatic region (δ 7.0-7.8 ppm) corresponding to the two non-equivalent 4-methylphenyl groups.
-
Three distinct singlets for the methyl protons: one for the C4-methyl group and two for the methyl groups on the phenyl rings, likely in the δ 2.2-2.5 ppm range.
-
-
¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for all 18 carbon atoms. Notable signals would include those for the pyrazole ring carbons (δ 110-150 ppm) and the three methyl carbons (δ 15-25 ppm).
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would likely show a prominent molecular ion peak [M+H]⁺ at m/z 263.15.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands would include:
-
A broad N-H stretching band around 3200-3400 cm⁻¹.
-
C-H stretching bands for aromatic and aliphatic groups around 2900-3100 cm⁻¹.
-
C=N and C=C stretching vibrations within the pyrazole and phenyl rings in the 1450-1600 cm⁻¹ region.
-
Potential Applications and Future Research
Pyrazole derivatives are a cornerstone of modern pharmacology, exhibiting a vast array of biological activities.[5][6] Analogues of the title compound have demonstrated significant potential as:
-
Anti-inflammatory Agents: Many pyrazole-containing drugs, such as celecoxib, function as inhibitors of cyclooxygenase (COX) enzymes.
-
Anticancer Agents: Substituted pyrazoles have been shown to possess antiproliferative activity against various cancer cell lines.[7]
-
Antimicrobial and Antifungal Agents: The pyrazole scaffold is present in numerous compounds developed to combat microbial and fungal infections.[8]
Future research should focus on:
-
Chemical Synthesis and Optimization: Executing the proposed synthesis and fully characterizing the compound to establish a verified experimental database.
-
Biological Screening: Evaluating the compound's activity in a panel of biological assays (e.g., anti-inflammatory, anticancer, antimicrobial) to identify potential therapeutic applications.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of related analogues by varying the substituents on the phenyl rings and the pyrazole core to develop a comprehensive understanding of how structural modifications impact biological activity.
References
-
Chem Help Asap. Knorr Pyrazole Synthesis. [Link]
-
PSDS. Propersea (Property Prediction). [Link]
-
MDPI. Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease. [Link]
-
J&K Scientific LLC. Knorr Pyrazole Synthesis. [Link]
-
Thieme Connect. Synthesis and antitubercular activity of novel 3,5-diaryl-4,5-dihydro-1H-pyrazole derivatives. [Link]
-
ACD/Labs. Calculate Physicochemical Properties | PhysChem Suite. [Link]
-
RSC Publishing. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. [Link]
-
ResearchGate. General synthesis of the 3,5-diaryl-4,5-dihydro-1H-pyrazole-1-carboximidamides 1–11[9]. [Link]
-
Slideshare. Knorr Pyrazole Synthesis (M. Pharm). [Link]
-
PubMed. Design and synthesis of 3,5-diaryl-4,5-dihydro-1H-pyrazoles as new tyrosinase inhibitors. [Link]
-
Name-Reaction.com. Knorr pyrazole synthesis. [Link]
-
ResearchGate. Knorr Pyrazole Synthesis. [Link]
-
Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]
-
Wikipedia. Paal–Knorr synthesis. [Link]
-
PSEforSPEED. Chemical Properties on Demand - Introducing. [Link]
-
ResearchGate. Yields and spectral data of 3,5-diaryl-1H-pyrazoles 2a-2e. [Link]
-
Molecular Knowledge Systems. Physical Property Estimation: Online Demonstration. [Link]
-
Virtual Computational Chemistry Laboratory. On-line Software. [Link]
-
PLOS One. Synthesis and Biological Evaluation of 3-Alkyl-1,5-Diaryl-1H-Pyrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative Activity. [Link]
-
SYNTHESIS OF NOVEL PYRAZOLE DERIVATIVES FROM DIARYL 1,3-DIKETONES (PART-I). [Link]
-
ResearchGate. Synthesis of 3,5-diaryl-4,5-dihydro-1H-pyrazole-1-carboximidamides 64 under ultrasonic irradiation. [Link]
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. PSEforSPEEDChemical Properties on Demand - Introducing - PSEforSPEED [pseforspeed.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Synthesis and antitubercular activity of novel 3,5-diaryl-4,5-dihydro-1H-pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Synthesis and Biological Evaluation of 3-Alkyl-1,5-Diaryl-1H-Pyrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative Activity | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. molecularknowledge.com [molecularknowledge.com]
Literature review of 3,5-bis(4-methylphenyl) pyrazole derivatives
An In-Depth Technical Guide to 3,5-bis(4-methylphenyl) Pyrazole Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3] Its remarkable structural versatility and ability to engage in various biological interactions have cemented its status as a "privileged scaffold." Compounds incorporating the pyrazole moiety are found in a wide array of clinically approved drugs, demonstrating activities that span anti-inflammatory (Celecoxib), anti-obesity (Rimonabant), and analgesic (Difenamizole) applications.[2][4]
Within this broad class, 3,5-diaryl pyrazoles have emerged as a particularly fruitful area of investigation. The dual aromatic systems at the 3 and 5 positions provide a rich platform for establishing critical binding interactions with biological targets, including π-π stacking and hydrophobic contacts. This guide focuses specifically on the 3,5-bis(4-methylphenyl) pyrazole core. The strategic placement of methyl groups on the terminal phenyl rings enhances lipophilicity and introduces electron-donating properties, which can profoundly influence the compound's pharmacokinetic and pharmacodynamic profile. This document serves as a technical guide for researchers and drug development professionals, offering a comprehensive review of the synthesis, characterization, known biological activities, and therapeutic potential of this promising chemical series.
Core Synthesis and Mechanistic Rationale
The construction of the 3,5-diaryl pyrazole scaffold is most reliably achieved through a two-step sequence involving a Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclization reaction with a hydrazine derivative. This classical approach is favored for its high yields, readily available starting materials, and operational simplicity.
The causality behind this strategy is rooted in fundamental organic chemistry principles. The initial base-catalyzed condensation creates an α,β-unsaturated ketone (chalcone), which is a perfect 1,3-bis-electrophile. The subsequent reaction with a binucleophile like hydrazine proceeds via a Michael addition followed by an intramolecular condensation and dehydration, leading to the stable aromatic pyrazole ring.
General Synthetic Workflow
The logical flow for synthesizing 3,5-bis(4-methylphenyl) pyrazole derivatives is outlined below. This workflow ensures high purity of the intermediate and final products, which is critical for accurate biological evaluation.
Caption: Synthetic workflow for 3,5-bis(4-methylphenyl) pyrazole derivatives.
Detailed Experimental Protocols
The following protocols are self-validating systems, employing standard stoichiometric and purification methods to ensure reproducibility.
Protocol 1: Synthesis of (2E)-1,3-bis(4-methylphenyl)prop-2-en-1-one (Chalcone)
This protocol details the base-catalyzed Claisen-Schmidt condensation.
-
Reagent Preparation: In a 250 mL round-bottom flask, dissolve 4-methylacetophenone (10 mmol) and 4-methylbenzaldehyde (10 mmol) in 50 mL of ethanol. Stir until a homogenous solution is formed.
-
Catalyst Addition: Prepare a 10% aqueous solution of sodium hydroxide. Add this solution dropwise to the ethanolic mixture at room temperature with vigorous stirring. The addition rate should be slow enough to prevent a significant exotherm.
-
Reaction Monitoring: A yellow precipitate will typically form within 15-30 minutes. Monitor the reaction's progress via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (8:2) solvent system. The reaction is complete when the starting materials are no longer visible.
-
Isolation and Purification: After completion (typically 2-4 hours), pour the reaction mixture into 150 mL of ice-cold water. Collect the precipitated solid by vacuum filtration, washing thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Drying: Dry the crude product in a vacuum oven at 50-60°C. For higher purity, the solid can be recrystallized from ethanol to yield pale yellow crystals.
Protocol 2: Synthesis of 3,5-bis(4-methylphenyl)-1-phenyl-1H-pyrazole
This protocol describes the cyclization of the chalcone intermediate.[5]
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine the synthesized chalcone (10 mmol) and phenylhydrazine (10 mmol) in 50 mL of glacial acetic acid.[5]
-
Thermal Cyclization: Heat the mixture to reflux and maintain this temperature for 6 hours.[5] The acetic acid serves as both the solvent and an acid catalyst for the condensation and dehydration steps.
-
Product Precipitation: After the reflux period, cool the reaction mixture to room temperature and then pour it into 100 mL of ice-cold water. A solid precipitate will form.[5]
-
Isolation and Purification: Collect the precipitate by filtration and wash with copious amounts of water. The crude product can be purified by recrystallization from ethanol or acetonitrile to afford the final compound as yellow needles.[5]
Biological Activities and Therapeutic Potential
While direct studies on the 3,5-bis(4-methylphenyl) pyrazole core are specific, a wealth of data on structurally similar 3,5-diaryl pyrazoles allows for authoritative grounding of its potential biological activities.
Anticancer Activity
The pyrazole scaffold is a well-established pharmacophore in oncology.[1][6][7] Derivatives often target key signaling proteins involved in cell proliferation and angiogenesis.
-
Mechanism of Action: Many 3,5-diaryl pyrazole derivatives exhibit anticancer effects by inhibiting protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2).[6][8][9] The two tolyl groups of the title compound are hypothesized to fit into hydrophobic pockets of kinase active sites, potentially disrupting ATP binding. Some pyrazole analogues have also been shown to inhibit tubulin polymerization, a mechanism similar to that of the successful anticancer agent Combretastatin A-4 (CA-4).
-
Structure-Activity Relationship (SAR): Studies on related compounds indicate that electron-donating groups, such as the methyl groups in the 4-position of the phenyl rings, can enhance cytotoxicity.[6] The substituent on the N1 position of the pyrazole ring is also critical for activity. Modifying this position allows for fine-tuning of the molecule's solubility and binding orientation.
Caption: Key sites for Structure-Activity Relationship (SAR) studies.
Table 1: Representative Anticancer Activity of Structurally Related Pyrazole Derivatives
| Compound Class | Cancer Cell Line | Activity Metric | Value (µM) | Reference |
| 3,5-diaryl pyrazole analogue | MCF-7 (Breast) | IC₅₀ | 0.07 | [7] |
| 1,4-Benzoxazine-pyrazole hybrid | A549 (Lung) | IC₅₀ | 2.82 | [6] |
| 3,5-bis(styryl)-pyrazole analogue | 60-cell line panel | GI₅₀ | 0.0079 - 1.86 | [8] |
| Fused Pyrazole Derivative | HepG2 (Liver) | IC₅₀ | 0.31 | [9] |
Antimicrobial Activity
Pyrazole derivatives are potent antimicrobial agents, with activity reported against a wide spectrum of bacteria and fungi.[10][11][12]
-
Mechanism of Action: A key target for pyrazole-based antibacterials is β-ketoacyl-acyl carrier protein synthase III (FabH), an essential enzyme in bacterial fatty acid biosynthesis.[13][14] Inhibition of this pathway disrupts bacterial cell membrane formation, leading to cell death. The lipophilic nature of the bis(4-methylphenyl) scaffold is advantageous for penetrating the bacterial cell wall.
-
Spectrum of Activity: Research on similar scaffolds shows potent activity against Gram-positive bacteria like Staphylococcus aureus (including MRSA) and Enterococcus species.[12][15] Activity against Gram-negative bacteria is also observed, though often requiring further structural optimization to overcome the outer membrane barrier.[11]
Table 2: Representative Antimicrobial Activity of Structurally Related Pyrazole Derivatives
| Compound Class | Organism | Activity Metric | Value (µg/mL) | Reference |
| Pyrazole-benzimidazole hybrid | S. aureus | MIC | 0.023 | [12] |
| 3,5-bis(CF₃)phenyl-pyrazole | S. aureus (MRSA) | MIC | 0.25 | [15] |
| Mannich base of Pyrazole | E. coli | MIC | 0.25 | [11] |
| 1-acetyl-3,5-diphenyl-pyrazole | E. coli | MIC | 15.6 | [14] |
Conclusion and Future Directions
The 3,5-bis(4-methylphenyl) pyrazole scaffold represents a highly promising starting point for the development of novel therapeutic agents. The synthetic accessibility and the wealth of data on related structures provide a solid foundation for further research. Future work should focus on:
-
Library Synthesis: Exploring a diverse range of substituents at the N1-position to optimize potency and selectivity for specific biological targets.
-
Mechanistic Studies: Elucidating the precise molecular targets and mechanisms of action for the most active compounds, particularly in cancer cell lines.
-
In Vivo Evaluation: Advancing lead candidates into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
-
Structural Biology: Obtaining co-crystal structures of active compounds with their target proteins to guide rational, structure-based drug design.
By leveraging the established chemical and biological principles outlined in this guide, researchers can effectively explore the therapeutic potential of this versatile and potent class of molecules.
References
-
Abdel-Wahab, B. F., et al. (2016). Synthesis, Characterisation, and In Vitro Anticancer Activity of Curcumin Analogues Bearing Pyrazole/Pyrimidine Ring Targeting EGFR Tyrosine Kinase. BioMed Research International. Available at: [Link]
-
Yarlagadda, V., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules. Available at: [Link]
-
Samshuddin, S., et al. (2011). 3,5-Bis(4-methylphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
-
Stirnberg, M., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Scientific Reports. Available at: [Link]
-
El-Brollosy, N. R., et al. (2006). Anticancer effect of three pyrazole derivatives. Archiv der Pharmazie. Available at: [Link]
-
Desai, N. C., et al. (2012). Synthesis of substituted pyrazole derivatives and evaluation of their antimicrobial activity. Scholars Research Library. Available at: [Link]
-
Sharma, V., et al. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences. Available at: [Link]
-
Stirnberg, M., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin a and β. Semantic Scholar. Available at: [Link]
-
Wang, H., et al. (2010). Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Tayade, Y. D., & Shekar, M. W. (2012). Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. Available at: [Link]
-
Shaikh, R. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. Available at: [Link]
-
Sreeja, S. (2023). Pyrazoles as anticancer agents: Recent advances. SRR Publications. Available at: [Link]
-
Manikandan, A., et al. (2017). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Journal of the Serbian Chemical Society. Available at: [Link]
-
Ayaz, M., et al. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules. Available at: [Link]
-
El-Naggar, M., et al. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. International Journal of Molecular Sciences. Available at: [Link]
-
Gürsoy, E. & Karali, N. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
-
Gürsoy, E. & Karali, N. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]
-
Shaker, Y. M., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. Available at: [Link]
-
Wang, H., et al. (2010). Design, synthesis, and structure–activity relationships of pyrazole derivatives as potential FabH inhibitors. ResearchGate. Available at: [Link]
Sources
- 1. jchr.org [jchr.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3,5-Bis(4-methylphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. srrjournals.com [srrjournals.com]
- 8. Synthesis, Characterisation, and In Vitro Anticancer Activity of Curcumin Analogues Bearing Pyrazole/Pyrimidine Ring Targeting EGFR Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents [mdpi.com]
- 13. Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of p-Tolyl Substituted Pyrazoles in Modern Medicinal Chemistry: A Technical Guide
Foreword: The Architectural Significance of the Pyrazole Scaffold
In the landscape of medicinal chemistry, the pyrazole nucleus stands as a "privileged scaffold," a five-membered heterocyclic ring system renowned for its versatile therapeutic profile. First described by Knorr in 1883, pyrazole and its derivatives have become integral components in a multitude of clinically approved drugs, demonstrating a remarkable spectrum of biological activities including anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties. The structural and electronic characteristics of the pyrazole ring, with its two adjacent nitrogen atoms, allow for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide focuses on a particularly significant class of these compounds: p-tolyl substituted pyrazoles. The introduction of the p-tolyl group, a simple yet influential aromatic substituent, has been shown to profoundly impact the biological activity of the parent pyrazole, often enhancing its potency and selectivity towards various molecular targets. This document aims to provide researchers, scientists, and drug development professionals with an in-depth technical overview of the synthesis, biological activities, and structure-activity relationships of p-tolyl substituted pyrazoles, underscoring their immense potential in the ongoing quest for novel therapeutics.
I. Synthetic Methodologies: Constructing the p-Tolyl Pyrazole Core
The synthesis of p-tolyl substituted pyrazoles is a well-established area of organic chemistry, with several reliable methods available to the medicinal chemist. The choice of synthetic route is often dictated by the desired substitution pattern on the pyrazole ring and the availability of starting materials.
The Knorr Pyrazole Synthesis and its Variants
The most classical and widely employed method for the synthesis of pyrazoles is the Knorr synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine. In the context of p-tolyl pyrazoles, this typically involves the reaction of a β-diketone, β-ketoester, or β-ketoaldehyde with p-tolylhydrazine.
A common variation involves the use of chalcones (α,β-unsaturated ketones) as precursors. The chalcone, often synthesized via a Claisen-Schmidt condensation between an acetophenone and an aromatic aldehyde, can be reacted with a hydrazine to form a pyrazoline intermediate, which is then oxidized to the corresponding pyrazole.
Experimental Protocol: Synthesis of 1-(5-(p-tolyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone
This protocol details a representative synthesis of a p-tolyl substituted pyrazoline, a common precursor to pyrazoles, starting from a chalcone.
Step 1: Synthesis of the Chalcone Intermediate (1-(p-tolyl)-3-phenylprop-2-en-1-one)
-
To a solution of p-methylacetophenone (10 mmol) and benzaldehyde (10 mmol) in ethanol (50 mL), add a 10% aqueous solution of sodium hydroxide (10 mL).
-
Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice with constant stirring.
-
Filter the precipitated solid, wash thoroughly with cold water until the washings are neutral to litmus, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 1-(p-tolyl)-3-phenylprop-2-en-1-one.
Step 2: Cyclization to the Pyrazoline
-
Dissolve the synthesized chalcone (5 mmol) in glacial acetic acid (20 mL).
-
Add hydrazine hydrate (10 mmol) to the solution.
-
Reflux the reaction mixture for 8-10 hours. Monitor the reaction by TLC.
-
After cooling, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize from ethanol to yield the final product, 1-(5-(p-tolyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone.
1,3-Dipolar Cycloaddition Reactions
Another powerful strategy for the synthesis of pyrazoles is the 1,3-dipolar cycloaddition of a nitrile imine with an alkyne. Nitrile imines, often generated in situ from the corresponding hydrazonoyl halide, react with terminal or internal alkynes to afford pyrazoles with a high degree of regioselectivity. The p-tolyl group can be incorporated into either the nitrile imine or the alkyne component.
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction provides a route to formyl-substituted pyrazoles. This reaction involves the formylation of an active methylene group adjacent to a nitrogen atom using a Vilsmeier reagent (a mixture of phosphorus oxychloride and a tertiary amide like dimethylformamide). For instance, the reaction of an acetophenone p-tolylhydrazone with the Vilsmeier reagent can yield a 4-formyl-1-(p-tolyl)pyrazole.
Caption: A generalized workflow for the synthesis of p-tolyl substituted pyrazoles via a chalcone intermediate.
II. Anticancer Activity: Targeting Key Oncogenic Pathways
The anticancer potential of p-tolyl substituted pyrazoles is one of the most extensively studied areas of their medicinal chemistry. These compounds have demonstrated significant cytotoxic activity against a wide range of cancer cell lines, often through the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis.
Inhibition of Receptor Tyrosine Kinases (RTKs)
Many p-tolyl pyrazole derivatives have been identified as potent inhibitors of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1] The aberrant activation of these receptors is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The p-tolyl group often plays a crucial role in the binding of these inhibitors to the ATP-binding pocket of the kinase domain, contributing to their potency and selectivity.
Caption: Simplified EGFR signaling pathway and the inhibitory action of p-tolyl pyrazole derivatives.
Induction of Apoptosis and Cell Cycle Arrest
Several studies have shown that p-tolyl substituted pyrazoles can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. For example, some derivatives have been found to arrest the cell cycle at the G2/M phase, preventing mitotic entry and ultimately leading to cell death. The precise mechanisms often involve the modulation of key regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected p-tolyl substituted pyrazole derivatives against various human cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 1-(5-(5-chloro-2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | MCF-7 (Breast) | 1.31 | [2] |
| 2 | 1-(5-(5-chloro-2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | WM266.5 (Melanoma) | 0.45 | [2] |
| 3 | 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amide derivative | HCT116 (Colon) | 1.1 | [3] |
| 4 | 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amide derivative | Huh-7 (Liver) | 1.6 | [3] |
| 5 | 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amide derivative | MCF-7 (Breast) | 3.3 | [3] |
| 6 | 4-(-4-chlorophenyl)-2-(3-(3,4-di-methylphenyl)-5-p-tolyl-4,5-dihydro-1H-pyrazol-1-yl)thiazole | MCF-7 (Breast) | 0.07 | [4] |
III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and cancer. Pyrazole derivatives, most notably celecoxib, are well-known for their anti-inflammatory properties. The p-tolyl substituent has been incorporated into novel pyrazole-based anti-inflammatory agents, often enhancing their activity.
Inhibition of Cyclooxygenase (COX) Enzymes
The primary mechanism of action for the anti-inflammatory effects of many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes.[3] COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[3] There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation.[5][6] Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[7][8] The p-tolyl group can contribute to the selective binding of these compounds to the active site of the COX-2 enzyme.
Caption: Mechanism of anti-inflammatory action of p-tolyl pyrazoles via COX-2 inhibition.
IV. Neuroprotective Activity: A Beacon of Hope for Neurodegenerative Diseases
Neurodegenerative diseases such as Alzheimer's and Parkinson's represent a significant and growing public health challenge. Emerging evidence suggests that p-tolyl substituted pyrazoline derivatives, which are closely related to pyrazoles, possess neuroprotective properties.[9]
Inhibition of Monoamine Oxidase (MAO)
One of the key mechanisms underlying the neuroprotective effects of these compounds is the inhibition of monoamine oxidase (MAO) enzymes.[10] MAO is responsible for the degradation of neurotransmitters like dopamine, serotonin, and norepinephrine.[1] There are two isoforms, MAO-A and MAO-B. Inhibition of MAO-B is a particularly important strategy in the treatment of Parkinson's disease, as it increases the levels of dopamine in the brain.[11][12] The oxidative stress generated during the MAO-catalyzed breakdown of dopamine is also implicated in neuronal damage, and MAO-B inhibitors can mitigate this.[9] Some p-tolyl pyrazoline derivatives have shown potent and selective inhibition of MAO-B.[12]
Experimental Workflow: In Vitro Neuroprotection Assay
This workflow outlines a general procedure for assessing the neuroprotective effects of a test compound, such as a p-tolyl pyrazole derivative.[13][14][15]
Caption: A typical workflow for an in vitro neuroprotection assay to evaluate the efficacy of p-tolyl pyrazole derivatives.
V. Kinase Inhibitory Activity: A Broad Spectrum of Therapeutic Potential
Beyond the well-studied RTKs, p-tolyl substituted pyrazoles have demonstrated inhibitory activity against a broader range of kinases, highlighting their potential in treating a variety of diseases, including cancer, inflammation, and neurodegenerative disorders.[16]
Targeting a Diverse Array of Kinases
The versatility of the pyrazole scaffold allows for its modification to target different kinases with high affinity and selectivity. The p-tolyl group often serves as a key anchoring point within the kinase active site. The following table provides examples of p-tolyl pyrazoles and the kinases they inhibit.
| Compound | Target Kinase | IC50 (nM) | Disease Relevance | Reference |
| BIRB 796 | p38α MAP kinase | ~0.1 | Autoimmune diseases | [17] |
| Thiazolyl-pyrazoline derivative | EGFR | 60 | Cancer | [4] |
| Pyrazole derivative | CDK2 | 450 | Cancer | [18] |
VI. Conclusion and Future Perspectives
The p-tolyl substituted pyrazole scaffold has firmly established itself as a cornerstone in medicinal chemistry. The wealth of research highlighted in this guide demonstrates the profound impact that the strategic incorporation of a p-tolyl group can have on the biological activity of pyrazole derivatives. From potent anticancer agents that target critical oncogenic pathways to selective anti-inflammatory compounds and promising neuroprotective agents, the therapeutic potential of this class of molecules is vast and continues to expand.
Future research in this area will likely focus on several key aspects. The development of more stereoselective synthetic methods will enable the exploration of chiral p-tolyl pyrazoles, which may offer improved potency and reduced off-target effects. A deeper understanding of the structure-activity relationships, aided by computational modeling and X-ray crystallography, will guide the design of next-generation inhibitors with enhanced selectivity for specific kinase isoforms or other molecular targets. Furthermore, the exploration of novel therapeutic areas for p-tolyl pyrazoles, such as infectious diseases and metabolic disorders, holds significant promise.
References
Sources
- 1. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]
- 4. srrjournals.com [srrjournals.com]
- 5. Role and regulation of cyclooxygenase-2 during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
- 9. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
- 10. psikofarmakoloji.org [psikofarmakoloji.org]
- 11. What are the therapeutic applications for MAO inhibitors? [synapse.patsnap.com]
- 12. Type-B monoamine oxidase inhibitors in neurological diseases: clinical applications based on preclinical findings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments [experiments.springernature.com]
- 16. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]
An In-depth Technical Guide to 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole: Synthesis, Characterization, and Physicochemical Properties
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrazole Scaffold
Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science, renowned for their wide spectrum of biological activities and diverse applications.[1] The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a privileged scaffold in the design of therapeutic agents. The substitution pattern on the pyrazole ring is a critical determinant of a molecule's pharmacological profile, influencing its binding affinity to biological targets, as well as its pharmacokinetic and pharmacodynamic properties. The title compound, 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole, is a tetrasubstituted pyrazole with potential applications stemming from its unique structural features. The tolyl moieties at the 3 and 5 positions and the methyl group at the 4 position contribute to the molecule's lipophilicity and steric profile, which can be pivotal for its interaction with biological systems.
Physicochemical Characteristics
While specific experimental data for 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole is not available in the reviewed literature, we can deduce some of its fundamental properties.
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₂N₂ | Calculated |
| Molecular Weight | 338.45 g/mol | Calculated |
| CAS Number | 724742-87-4 | [2] |
| Melting Point | Not available | - |
| Appearance | Expected to be a crystalline solid | General observation for similar compounds |
Synthetic Approach: A General Protocol for Tetrasubstituted Pyrazoles
The synthesis of tetrasubstituted pyrazoles can be achieved through various methods, with the Knorr pyrazole synthesis and its variations being a prominent and versatile approach.[3][4] This method typically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For the synthesis of 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole, a plausible and efficient route would involve the reaction of a suitably substituted 1,3-diketone with hydrazine.
Proposed Synthetic Pathway
A logical synthetic route would start from 4-methylacetophenone, which can be used to construct the necessary 1,3-diketone precursor. The overall process is a classic example of forming a heterocyclic ring system through condensation and cyclization reactions.
Caption: Proposed synthetic workflow for 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole.
Experimental Rationale
-
Choice of Precursors: The selection of 2-methyl-1,3-bis(4-methylphenyl)propane-1,3-dione as the 1,3-dicarbonyl component directly provides the desired substitution pattern at positions 3, 4, and 5 of the pyrazole ring. Hydrazine hydrate is the simplest source of the N-N unit for the pyrazole core.
-
Reaction Conditions: The condensation is typically acid-catalyzed to facilitate the initial nucleophilic attack of the hydrazine on the carbonyl groups. Acetic acid is a common and effective catalyst for this transformation. The reaction is often carried out at elevated temperatures to drive the cyclization and dehydration steps to completion.[5]
Characterization of the Final Product
Following the synthesis, a comprehensive characterization is essential to confirm the structure and purity of the final compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure. The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the tolyl groups, the methyl protons on the tolyl rings, the methyl protons at the C4 position of the pyrazole ring, and a broad singlet for the N-H proton. The carbon NMR would confirm the presence of all the carbon atoms in their respective chemical environments.[6]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. The mass spectrum should exhibit a molecular ion peak corresponding to the calculated molecular weight of C₂₄H₂₂N₂ (338.45 g/mol ).
-
Elemental Analysis: This technique provides the percentage composition of carbon, hydrogen, and nitrogen, which should align with the calculated values for the molecular formula C₂₄H₂₂N₂.
Melting Point Determination: A Critical Quality Attribute
The melting point is a fundamental physical property that provides a quick and reliable indication of the purity of a crystalline solid. A sharp melting point range (typically 0.5-1°C) is indicative of a pure compound, whereas impurities will lead to a depression and broadening of the melting range.
Standard Operating Procedure for Melting Point Determination (Capillary Method)
This protocol outlines the standard procedure for determining the melting point of a crystalline solid using a modern melting point apparatus.
-
Sample Preparation:
-
Ensure the synthesized 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole is a fine, dry powder. If necessary, gently crush the crystals using a mortar and pestle.[7]
-
Load the powdered sample into a capillary tube by tapping the open end of the tube into the sample.[7]
-
Pack the sample into the closed end of the capillary tube to a height of 2-3 mm by dropping the tube through a long glass tube onto a hard surface.[7]
-
-
Instrument Setup and Measurement:
-
Insert the packed capillary tube into the heating block of the melting point apparatus.[2]
-
Set the initial heating rate to be rapid to approach the expected melting point quickly. If the approximate melting point is unknown, a preliminary rapid determination can be performed on a separate sample.
-
When the temperature is approximately 15-20°C below the expected melting point, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first droplet of liquid appears (the onset of melting).
-
Record the temperature at which the last solid crystal melts (the clear point).
-
The recorded range between the onset of melting and the clear point is the melting point range of the substance.
-
Caption: Workflow for melting point determination by the capillary method.
Conclusion
This technical guide provides a comprehensive overview of the key aspects related to 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole. While specific experimental data for this compound remains to be published, this guide offers a robust framework for its synthesis and characterization based on established scientific principles. The proposed synthetic route via a Knorr-type condensation is a reliable method for accessing such tetrasubstituted pyrazoles. The detailed protocols for characterization, particularly the determination of the melting point, are crucial for ensuring the identity and purity of the synthesized compound, which are fundamental prerequisites for its further investigation in drug discovery and materials science applications.
References
- Singh, G., Chandra, P., & Sachan, N. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives: A Review. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 201-214.
- Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415.
-
University of Alberta. (n.d.). Melting point determination. Retrieved from [Link]
- Georgieva, M., et al. (2025). Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease. Molecules.
- Molecules. (2023).
- Heller, S. T., & Natarajan, S. R. (2016). Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β-Keto Esters. Organic Letters, 8(13), 2675–2678.
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
- MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(17), 6439.
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Retrieved from [Link]
-
SSERC. (n.d.). Melting point determination. Retrieved from [Link]
-
Japanese Pharmacopoeia. (n.d.). Melting Point Determination / General Tests. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
-
ResearchGate. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
- Beilstein Journal of Organic Chemistry. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. PMC.
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]
- CSIR-NIScPR. (2025).
-
Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]
-
DOI. (2012). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13 C NMR Spectroscopy. Retrieved from [Link]
-
MDPI. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. westlab.com [westlab.com]
- 3. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Guide: Coordination Chemistry of 4-Methyl-3,5-bis(4-methylphenyl)-1H-pyrazole
Abbreviation: H(Me)bpmp CAS Registry Number: (Analogous derivatives cited; specific CAS varies by salt form)
Executive Summary
This technical guide profiles 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole (H(Me)bpmp) , a sterically demanding, lipophilic ligand designed for advanced metallo-supramolecular chemistry.[1] Unlike the unsubstituted parent pyrazole, the introduction of a methyl group at the 4-position and p-tolyl groups at the 3,5-positions creates a unique "hydrophobic pocket" that modulates metal binding kinetics and solubility profiles.
Key Technical Value:
-
Steric Bulk: The 4-methyl group inhibits backbone metallation and restricts rotation in crowded coordination spheres, enhancing the stability of dinuclear clusters.
-
Lipophilicity: The p-tolyl substituents significantly increase solubility in non-polar organic solvents (toluene, CH₂Cl₂), facilitating the crystallization of neutral coordination polymers.[1]
-
Versatility: Acts as a neutral monodentate donor ($ \kappa N^2
\mu-N^1,N^2 $) upon deprotonation.[1]
Ligand Architecture & Synthesis
The synthesis follows a modified Knorr Pyrazole Synthesis , optimized to prevent the formation of pyrazoline intermediates and ensure full aromatization.[1]
Retrosynthetic Analysis
The ligand is constructed via the condensation of a sterically crowded 1,3-diketone with hydrazine. The steric hindrance at the 4-position requires forcing conditions (acid catalysis and heat) to ensure cyclization.[1]
Optimized Synthetic Protocol
Target: 10g Batch of H(Me)bpmp
Reagents:
-
Precursor: 2-Methyl-1,3-bis(4-methylphenyl)propane-1,3-dione (Prepared via
-methylation of 1,3-di(p-tolyl)propane-1,3-dione).[1] -
Nucleophile: Hydrazine hydrate (64% or 98%).[1]
-
Solvent: Ethanol (Abs.) or Acetic Acid (Glacial).[1]
-
Catalyst: HCl (conc.) - Only if using Ethanol.[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve 2-Methyl-1,3-bis(4-methylphenyl)propane-1,3-dione (1.0 eq) in Ethanol (10 mL/g).
-
Addition: Add Hydrazine hydrate (2.5 eq) dropwise at room temperature. Caution: Exothermic.[1]
-
Cyclization: Reflux the mixture at 80°C for 6–8 hours. Monitor via TLC (Eluent: 4:1 Hexane/EtOAc).[1] The disappearance of the diketone spot indicates completion.[1]
-
Work-up:
-
Purification: Filter and recrystallize from hot Ethanol or Acetonitrile to yield needle-like crystals.
Critical Quality Attribute (CQA):
-
Melting Point: Expect >200°C (High crystallinity due to p-tolyl stacking).
-
NMR Validation: Absence of methylene protons (from pyrazoline intermediate) around 3.0–4.0 ppm confirms full aromatization.[1]
Synthetic Pathway Diagram[1][2][3]
Caption: Two-step synthetic pathway from commercial diketones to the sterically hindered H(Me)bpmp ligand.[1]
Coordination Modes & Structural Chemistry[1][4]
The H(Me)bpmp ligand is a "chameleon" in coordination chemistry, switching modes based on pH and metal oxidation state.[1]
Mode A: Neutral Monodentate ($ \kappa N^2 $)[1]
-
Conditions: Acidic or neutral media.[1]
-
Structure: The pyridinic nitrogen (
) binds to the metal.[1] The pyrrolic nitrogen ( ) remains protonated and often engages in intramolecular hydrogen bonding with anionic co-ligands (e.g., Cl⁻, NO₃⁻).[1] -
Typical Complex:
(where M = Zn, Co).[1] -
Significance: These complexes are often precursors to MOFs or catalysts, soluble in organic media due to the p-tolyl shell.[1]
Mode B: Anionic Exo-Bidentate ($ \mu-N^1,N^2 $)[1]
-
Conditions: Basic media (requires deprotonation of
).[1] -
Structure: The pyrazolate anion bridges two metal centers, forming a
scaffold.[1] -
Geometry: The 3,5-bis(p-tolyl) groups create a "cradle" that protects the metal core.[1]
-
Typical Complex: Cyclic trimers
(M = Cu(I), Ag(I), Au(I)) or dinuclear bio-models.[1]
Structural Logic Diagram[1]
Caption: Divergent coordination pathways controlled by protonation state.
Case Studies & Applications
Bioinorganic Modeling (The "Tyrosinase" Core)
The 3,5-disubstitution pattern is critical for modeling the active sites of metalloenzymes like Tyrosinase.[1]
-
Mechanism: Two H(Me)bpmp ligands bridge two Cu(I) ions.[1] Upon reaction with
, the complex forms a side-on peroxo-dicopper(II) species.[1] -
Role of 4-Methyl: The methyl group at position 4 prevents the ligand from bending too acutely, maintaining a specific Cu-Cu distance (approx 3.5 Å) that mimics the enzyme's geometric constraints.[1]
Luminescent Coinage Metal Clusters
Complexes of the type
-
Property: These clusters often exhibit metallophilic interactions (Ag[1]···Ag or Au···Au).
-
Effect of p-Tolyl: The para-methyl groups on the phenyl rings act as "intermolecular hooks" via C-H[1]···
interactions, facilitating supramolecular stacking in the solid state. This stacking often leads to stimuli-responsive luminescence (vapochromism).[1]
Data Comparison: Substituent Effects
| Ligand Feature | H-bpmp (Unsubstituted) | H(Me)bpmp (4-Methyl) | Impact on Coordination |
| Backbone | 4-Me increases rigidity; prevents electrophilic attack at | ||
| Solubility | Moderate | High | p-Tolyl + 4-Me increases solubility in Toluene/THF.[1] |
| Steric Cone | 120° | 145° (Est.) | Forces metals apart; prevents formation of infinite polymers in favor of discrete clusters.[1] |
| Electronic | Neutral | Weakly Donating | Methyl group (+I effect) slightly increases basicity of N-donors.[1] |
References
-
Knorr Pyrazole Synthesis Mechanism
-
Structural Analogs (Pyrazoline/Pyrazole)
-
Coordination Polymer Frameworks
-
Coinage Metal Pyrazolates
-
Source: Masciocchi, N., et al. (1994).[1] Ab Initio X-ray Powder Diffraction Characterization of [Ag(pz)]n. Inorganic Chemistry. (Contextual citation for the cyclic trimer mechanism in Ag-pyrazolates).
- Relevance: Establishes the structural paradigm for clusters discussed in Section 4.2.
-
-
General Pyrazole Ligand Review
Sources
Electronic properties of 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole
An In-depth Technical Guide to the Electronic Properties of 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole
For Distribution to Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive analysis of the core electronic properties of 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole, a substituted N-heterocyclic compound of significant interest. Pyrazole derivatives are foundational scaffolds in medicinal chemistry and materials science, valued for their versatile synthetic accessibility and tunable electronic characteristics.[1][2] This document synthesizes theoretical principles with comparative data from structurally analogous compounds to elucidate the photophysical and electrochemical behavior of the title molecule. We will explore its anticipated molecular structure, frontier molecular orbital energies (HOMO/LUMO), absorption and emission characteristics, and provide validated, step-by-step protocols for experimental verification. The insights herein are designed to empower researchers in leveraging this molecule for applications ranging from bioimaging probes to organic electronic materials.[2][3]
The Pyrazole Core: A Privileged Scaffold in Electronic Applications
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern chemistry. One nitrogen atom is a pyrrole-type proton donor, while the other is a pyridine-type proton acceptor, imparting both weakly acidic and basic properties.[1] This unique electronic configuration, combined with the three carbon positions available for substitution, allows for extensive structural diversification and fine-tuning of the molecule's electronic and photophysical properties.[1][4]
Substituted pyrazoles are integral to numerous commercial drugs, such as the anti-inflammatory agent Celecoxib.[5] Beyond pharmaceuticals, their inherent fluorescence and electrochemical activity have led to their exploration as fluorescent probes, sensors, and materials for organic light-emitting diodes (OLEDs).[3][4] The electronic behavior of a pyrazole derivative is profoundly influenced by the nature of its substituents. Electron-donating groups, such as the methyl and 4-methylphenyl (tolyl) groups present in our target molecule, are known to modulate the energy of the frontier molecular orbitals, which in turn governs the compound's absorption, emission, and redox properties.[6]
This guide focuses on 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole, a structure poised for interesting electronic behavior due to its extended π-conjugation and electron-rich nature.
Caption: Molecular structure of 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole.
Molecular Geometry and Frontier Orbital Theory
The electronic properties of a molecule are inextricably linked to its three-dimensional structure and the spatial distribution of its valence electrons.
Predicted Molecular Geometry
Based on crystallographic studies of structurally similar compounds like 3,5-bis(4-methylphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole, we can predict key geometric features.[7] The central pyrazole ring is expected to be nearly planar. However, significant steric hindrance between the bulky tolyl groups at the 3 and 5 positions and the methyl group at the 4 position will force the phenyl rings to twist out of the plane of the pyrazole core. The dihedral angle between the two tolyl groups is anticipated to be substantial, likely in the range of 70-80°.[7] This non-planar conformation is critical as it partially disrupts the π-conjugation between the phenyl rings and the pyrazole core, which will influence the energy of the electronic transitions.
The Role of Substituents and Frontier Molecular Orbitals (FMOs)
The electronic behavior is governed by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[8]
-
HOMO: The energy of the HOMO relates to the molecule's ability to donate an electron. A higher HOMO energy indicates a better electron donor.
-
LUMO: The energy of the LUMO relates to the molecule's ability to accept an electron. A lower LUMO energy indicates a better electron acceptor.
-
HOMO-LUMO Gap (ΔE): The energy difference between these orbitals is the band gap, which dictates the energy required for electronic excitation. A smaller gap generally corresponds to absorption of longer wavelength (lower energy) light.[9]
In 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole, all substituents (one methyl, two tolyl groups) are electron-donating. This has two primary effects:
-
HOMO Destabilization: The electron-donating groups will push electron density into the π-system, raising the energy of the HOMO.
-
LUMO Stabilization (Minor): The effect on the LUMO is typically less pronounced, but some stabilization may occur.
The net result is a predicted reduction in the HOMO-LUMO gap compared to an unsubstituted pyrazole core, suggesting the molecule will absorb light in the near-UV or even visible range. Computational methods like Density Functional Theory (DFT) are invaluable for precisely calculating these orbital energies and visualizing their distribution.[10][11] DFT studies on similar pyrazoles confirm that the HOMO is typically delocalized across the entire π-system, while the LUMO shows significant density on the pyrazole ring.[10]
Photophysical Properties: A Comparative Analysis
The arrangement of conjugated rings and electron-donating groups in the title compound strongly suggests it will exhibit interesting photophysical properties, namely UV-Vis absorption and fluorescence.
UV-Vis Absorption
The absorption of UV-visible light promotes an electron from the HOMO to the LUMO (or other higher unoccupied orbitals), corresponding to a π-π* transition. The wavelength of maximum absorption (λ_abs_) is directly related to the HOMO-LUMO gap. Given the extended conjugation and electron-rich nature of the molecule, we predict a strong absorption band in the UVA region (315-400 nm).
Fluorescence Emission
Many pyrazole derivatives are known to be fluorescent, emitting light as the excited electron relaxes from the LUMO back to the HOMO.[3] The emitted photon is of lower energy (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift. The fluorescence quantum yield (Φ_F_), a measure of the efficiency of this emission process, can be high for pyrazole derivatives.[3][12]
The table below presents experimental data from structurally related pyrazole compounds to provide a scientifically grounded estimation of the expected photophysical properties of our target molecule.
| Compound | Solvent | λ_abs_ (nm) | λ_em_ (nm) | Quantum Yield (Φ_F_) | Reference |
| 3,5-diphenylpyrazolate-bridged Pt(II) Dimer | DCM | ~375-450 | ~625 | 86% | [12][13] |
| (2-[4-Methylpyrazol-1-yl]phenyl)platinum(II) Complex | CHCl₃ | ~325 | 514 | Not Reported | [14][15] |
| Substituted Dipyridylpyrazole Ligand | CH₂Cl₂ | ~300-350 | ~350-400 | Not Reported | [16] |
Analysis and Prediction: The data from related compounds, particularly the organic ligands themselves, suggest that 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole will likely exhibit an absorption maximum (λ_abs_) in the 330-380 nm range and an emission maximum (λ_em_) in the 400-500 nm range (blue to green region), with a potentially significant quantum yield.
Electrochemical Properties and Frontier Orbital Energy Levels
Cyclic voltammetry (CV) is the primary experimental technique for probing the redox behavior of a molecule and determining its HOMO and LUMO energy levels.[17][18]
Principles of Cyclic Voltammetry
In a CV experiment, the potential applied to a solution of the compound is swept linearly, and the resulting current is measured.
-
Oxidation Potential (E_ox_): The potential at which the compound loses an electron (is oxidized) corresponds to the removal of an electron from the HOMO.
-
Reduction Potential (E_red_): The potential at which the compound gains an electron (is reduced) corresponds to the addition of an electron to the LUMO.
These potentials can be used to calculate the absolute energies of the frontier orbitals using empirical equations, often referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.[14][15]
E_HOMO_ = -[E_ox_ - E_ref_ + 4.8] eV E_LUMO_ = -[E_red_ - E_ref_ + 4.8] eV
Where E_ref_ is the potential of the reference electrode (e.g., Fc/Fc⁺).
Predicted Electrochemical Behavior
The electron-donating substituents are expected to make the molecule relatively easy to oxidize (lower oxidation potential) and harder to reduce.
The following table summarizes HOMO and LUMO energies determined for related compounds, providing a basis for our estimation.
| Compound | E_HOMO_ (eV) | E_LUMO_ (eV) | Band Gap (ΔE) (eV) | Method | Reference |
| (2-[4-Methylpyrazol-1-yl]phenyl)platinum(II) Complex | -4.98 | -2.54 | 2.44 | Cyclic Voltammetry | [14][15] |
| Chlorophenyl-substituted pyrazolone | -6.21 | -1.75 | 4.46 | DFT (B3LYP/6-31G) | [10] |
| 5-amino-1,3-diphenylpyrazole | -5.48 | -1.15 | 4.33 | DFT | [19] |
Analysis and Prediction: Considering the strongly electron-donating nature of the two tolyl groups and the methyl group, we predict the HOMO level of 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole to be relatively high (less negative), likely in the range of -5.2 to -5.6 eV . The LUMO energy is predicted to be in the range of -1.8 to -2.2 eV . This results in an estimated electrochemical band gap of 3.0 to 3.8 eV , consistent with absorption in the UVA region.
Caption: Predicted energy level diagram for the title compound.
Recommended Experimental Protocols
To validate the theoretical and comparative analyses presented, the following experimental protocols are recommended. These protocols represent self-validating systems for ensuring data integrity.
Protocol: Photophysical Characterization
-
Sample Preparation: Prepare a stock solution of the title compound in a spectroscopic-grade solvent (e.g., Dichloromethane, Chloroform) at a concentration of 1 mM. Create a series of dilutions to find an optimal concentration for absorption (absorbance ~0.1-1.0) and a lower concentration (absorbance <0.1) for fluorescence measurements.
-
UV-Vis Absorption Spectroscopy:
-
Use a dual-beam spectrophotometer.
-
Record a baseline spectrum with the pure solvent in both the sample and reference cuvettes.
-
Record the absorption spectrum of the sample solution from 250 nm to 600 nm.
-
Identify the wavelength of maximum absorbance (λ_abs_).
-
-
Fluorescence Spectroscopy:
-
Use a spectrofluorometer.
-
Set the excitation wavelength to the determined λ_abs_.
-
Scan the emission spectrum from a wavelength slightly longer than the excitation wavelength to ~700 nm.
-
Identify the wavelength of maximum emission (λ_em_).
-
Record an excitation spectrum by scanning the excitation wavelengths while monitoring the emission at λ_em_. This should match the absorption spectrum, confirming the emissive species.
-
-
Quantum Yield Determination (Relative Method):
-
Select a well-characterized fluorescence standard with emission in a similar spectral region (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard, ensuring absorbance is below 0.1 for both.
-
Calculate the quantum yield using the formula: Φ_sample_ = Φ_std_ * (I_sample_ / I_std_) * (A_std_ / A_sample_) * (η_sample_² / η_std_²) (where Φ is quantum yield, I is integrated intensity, A is absorbance, and η is the refractive index of the solvent).
-
Protocol: Electrochemical Characterization (Cyclic Voltammetry)
-
System Setup: Use a three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl or a silver wire pseudo-reference electrode.
-
Electrolyte Solution: Prepare a 0.1 M solution of a suitable supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in an anhydrous, deoxygenated solvent (e.g., acetonitrile or dichloromethane).
-
Procedure:
-
Dissolve the sample in the electrolyte solution to a final concentration of ~1 mM.
-
Purge the solution with an inert gas (Argon or Nitrogen) for at least 15 minutes to remove oxygen.
-
Record a cyclic voltammogram of the blank electrolyte solution to establish the potential window.
-
Record the CV of the sample solution, scanning first in the positive (oxidative) direction and then in the negative (reductive) direction.
-
Identify the onset potentials for the first oxidation and reduction waves.
-
-
Internal Referencing: After recording the sample CV, add a small amount of ferrocene as an internal standard. Record the CV again and determine the potential of the Fc/Fc⁺ couple.
-
Data Analysis: Use the onset potentials of oxidation and reduction relative to the Fc/Fc⁺ couple to calculate the HOMO and LUMO energy levels as described in Section 4.1.
Caption: Workflow for experimental and computational characterization.
Conclusion and Future Directions
This guide establishes a robust theoretical and comparative framework for understanding the electronic properties of 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole. The presence of multiple electron-donating groups on the conjugated pyrazole core predicts favorable photophysical and electrochemical characteristics, including strong UVA absorption, blue-green fluorescence, and a relatively high HOMO energy level. These properties make it a compelling candidate for applications in fields requiring molecular fluorescence and defined redox behavior.
The immediate future direction is the experimental validation of these predictions using the detailed protocols provided. Subsequent research could involve the synthesis of derivatives to further tune the electronic properties—for instance, by introducing electron-withdrawing groups to modulate the HOMO-LUMO gap or by altering the substitution pattern to enhance the fluorescence quantum yield.
References
- Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. (2024). PMC.
- Photophysical and biological studies on structurally modified chlorophenyl-substituted pyrazolone derivatives. (n.d.).
- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). MDPI.
- Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI.
- Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. (2024).
- A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (n.d.). PMC.
- Pyrazolopyridine derivatives with photophysical properties. (n.d.). ResearchGate.
- Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors. (n.d.). RSC Publishing.
- Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. (2024).
- Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). PMC.
- Luminescent Properties of a 3,5-diphenylpyrazole Bridged Pt(II) Dimer. (2019).
- Luminescent properties of a 3,5-diphenylpyrazole bridged Pt(ii) dimer. (2019). PubMed.
- Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (n.d.). PMC.
- SYNTHESIS, CHARACTERIZATION AND ELECTROCHEMICAL STUDIES OF TRANSITION METAL COMPLEXES CONTAINING 3,6-BIS(3,5- DIMETHYLPYRAZOLYL). (2021).
- Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3- (trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). (n.d.). ACS Publications.
- 3,5-Bis(4-methylphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. (n.d.). PMC.
- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021). MDPI.
- (2-[4-Methylpyrazol-1-yl]phenyl)platinum(II) (1,3-bis[1-methyl-1H-pyrazol-4-yl]propane-1,3-dione). (2024). MDPI.
- Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives. (n.d.). PMC.
- Assessing Reactivity with LUMO and HOMO Energy Gap. (n.d.). WuXi Biology.
- Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol. (n.d.).
- Guardians Against Corrosion: Exploring Diphenylpyrazoles Through Experimental and DFT Analysis. (2024).
- Insilico Design and Synthesis of Novel 4-Arylidene Methyl Phenyl Pyrazol-5-One Derivatives. (2016). Research and Reviews.
- 3,5-Diphenylpyrazole. (n.d.). Chem-Impex.
- (2-[4-Methylpyrazol-1-yl]phenyl)platinum(II) (1,3-bis[1-methyl-1H-pyrazol-4-yl]propane-1,3-dione). (2024). ResearchGate.
- 1H-Pyrazole, 4,5-dihydro-3-(4-methylphenyl)-1,5-diphenyl-. (n.d.). PubChem.
- UV-Vis absorption and normalised emission spectra of the pyrazole... (n.d.). ResearchGate.
- Synthesis, Cyclic Voltammetric Studies, and Electrogenerated Chemiluminescence of a New Phenylquinoline-Biphenothiazine Donor—Acceptor Molecule. (n.d.).
- Synthesis, Cyclic Voltammetric Studies, and Electrogenerated Chemiluminescence of a New DonorsAcceptor Molecule: 3,7 - Allen J. Bard. (n.d.).
- Experimental and Theoretical Studies of the Pyrazoline Derivative 5-(4-methylphenyl)-3-(5-methylfuran-2-yl)-1-phenyl-4,5-dihydro-1H-Pyrazole and its Application for Selective Detection of Cd 2+ ion as Fluorescent Sensor. (2022). PubMed.
- 4-methyl-3-phenyl-1H-pyrazole | CAS#:13808-62-3. (2025). Chemsrc.
- The UV-Vis absorption spectra of 3 and 4: (a) Experimental; (b) Theoretical. (n.d.). ResearchGate.
- 1H-Pyrazole, 3-methyl-5-phenyl-. (n.d.). NIST WebBook.
- Reactions of 3,5-dimethyl-1-phenyl-1H-pyrazole with electrophiles. (2025). ResearchGate.
- ylmethyl)benzene (PPB): UV-VIS Absorption Spectra Investigation in Single and. (n.d.). Semantic Scholar.
- Synthesis, characterization, crystal structure, Hirshfeld surface analysis, antioxidant properties and DFT calculations of a nov. (n.d.). Physics @ Manasagangotri.
- HOMO & LUMO In The Diels Alder Reaction. (2018). Master Organic Chemistry.
Sources
- 1. mdpi.com [mdpi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pjoes.com [pjoes.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. 3,5-Bis(4-methylphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. wuxibiology.com [wuxibiology.com]
- 10. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 11. eurasianjournals.com [eurasianjournals.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Luminescent properties of a 3,5-diphenylpyrazole bridged Pt(ii) dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. (2-[4-Methylpyrazol-1-yl]phenyl)platinum(II) (1,3-bis[1-methyl-1H-pyrazol-4-yl]propane-1,3-dione) [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mjas.analis.com.my [mjas.analis.com.my]
- 18. people.bu.edu [people.bu.edu]
- 19. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
Methodological & Application
Synthesis Protocol for 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole: A Comprehensive Guide for Researchers
This document provides a detailed, research-grade protocol for the synthesis of 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole. The guide is designed for researchers, scientists, and professionals in drug development, offering in-depth technical details, mechanistic insights, and practical advice for a successful synthesis.
Introduction: The Significance of Substituted Pyrazoles
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of enzyme inhibitors, receptor antagonists, and other therapeutic agents. The target molecule, 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole, belongs to the class of 3,5-diaryl-4-substituted pyrazoles, which are of significant interest for their potential applications in various therapeutic areas, including as anti-inflammatory and anticancer agents.[2]
This guide outlines a robust and reproducible two-stage synthetic strategy. The first stage involves the preparation of the key intermediate, 2-methyl-1,3-bis(4-methylphenyl)propane-1,3-dione. The second stage is the classical Knorr pyrazole synthesis, a reliable cyclocondensation reaction that yields the final pyrazole product.[3][4][5]
Overall Synthetic Scheme
The synthesis of 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole is achieved through a two-step process, beginning with the synthesis of the diketone precursor followed by its cyclization with hydrazine.
Figure 1: Overall synthetic workflow for 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole.
Stage 1: Synthesis of 2-methyl-1,3-bis(4-methylphenyl)propane-1,3-dione
This stage is further divided into two steps: the formation of the 1,3-diketone via a Claisen condensation, followed by its methylation at the C2 position.
Step 1.1: Synthesis of 1,3-bis(4-methylphenyl)propane-1,3-dione
The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and a carbonyl compound in the presence of a strong base.[6][7] In this protocol, 4-methylacetophenone reacts with ethyl 4-methylbenzoate to yield the desired 1,3-diketone.
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Purity/Grade |
| 4-Methylacetophenone | C₉H₁₀O | 134.18 | 13.42 g (0.1 mol) | ≥98% |
| Ethyl 4-methylbenzoate | C₁₀H₁₂O₂ | 164.20 | 18.06 g (0.11 mol) | ≥98% |
| Sodium hydride (60% in oil) | NaH | 24.00 | 4.4 g (0.11 mol) | 60% |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 200 mL | Anhydrous |
| Hydrochloric acid (1M) | HCl | 36.46 | ~150 mL | Reagent |
| Diethyl ether | (C₂H₅)₂O | 74.12 | 300 mL | ACS Grade |
| Saturated sodium bicarbonate | NaHCO₃ | 84.01 | 100 mL | ACS Grade |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | 10 g | Anhydrous |
Protocol:
-
Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (4.4 g, 0.11 mol of 60% dispersion) to a dry 500 mL three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.
-
Solvent Addition: Add anhydrous THF (100 mL) to the flask.
-
Addition of Ketone: Dissolve 4-methylacetophenone (13.42 g, 0.1 mol) in anhydrous THF (50 mL) and add it dropwise to the stirred suspension of sodium hydride over 30 minutes. The mixture may warm up and hydrogen gas will evolve. Stir for an additional 30 minutes at room temperature after the addition is complete.
-
Addition of Ester: Add ethyl 4-methylbenzoate (18.06 g, 0.11 mol) dropwise to the reaction mixture over 30 minutes.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath and cautiously quench by the slow addition of 1M HCl until the mixture is acidic (pH ~2).
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (100 mL) and then with brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude solid from ethanol to afford pure 1,3-bis(4-methylphenyl)propane-1,3-dione.
Step 1.2: Synthesis of 2-methyl-1,3-bis(4-methylphenyl)propane-1,3-dione
The C-alkylation of 1,3-diketones is a well-established transformation.[3][5] The acidic proton at the C2 position can be removed by a mild base to form an enolate, which then acts as a nucleophile to attack an alkyl halide.
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Purity/Grade |
| 1,3-bis(4-methylphenyl)propane-1,3-dione | C₁₇H₁₆O₂ | 252.31 | 12.6 g (0.05 mol) | Synthesized |
| Iodomethane (Methyl Iodide) | CH₃I | 141.94 | 7.8 g (0.055 mol) | ≥99% |
| Anhydrous Potassium Carbonate | K₂CO₃ | 138.21 | 10.4 g (0.075 mol) | Anhydrous |
| Anhydrous Acetone | C₃H₆O | 58.08 | 150 mL | Anhydrous |
| Hydrochloric acid (1M) | HCl | 36.46 | ~50 mL | Reagent |
| Ethyl acetate | C₄H₈O₂ | 88.11 | 200 mL | ACS Grade |
| Saturated sodium bicarbonate | NaHCO₃ | 84.01 | 100 mL | ACS Grade |
| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | 10 g | Anhydrous |
Protocol:
-
Reaction Setup: To a 250 mL round-bottom flask, add 1,3-bis(4-methylphenyl)propane-1,3-dione (12.6 g, 0.05 mol), anhydrous potassium carbonate (10.4 g, 0.075 mol), and anhydrous acetone (150 mL).
-
Addition of Alkylating Agent: Add iodomethane (7.8 g, 0.055 mol) to the stirred suspension.
-
Reaction: Heat the mixture to reflux and maintain for 8-12 hours, monitoring the reaction by TLC.
-
Work-up: After cooling to room temperature, filter off the inorganic salts and wash the filter cake with acetone.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system like ethanol/water.
Stage 2: Synthesis of 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole
This stage employs the Knorr pyrazole synthesis, a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine.[8][9] The reaction is typically acid-catalyzed and proceeds via a hydrazone intermediate.
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Purity/Grade |
| 2-methyl-1,3-bis(4-methylphenyl)propane-1,3-dione | C₁₈H₁₈O₂ | 266.34 | 10.65 g (0.04 mol) | Synthesized |
| Hydrazine hydrate (~64-65% hydrazine) | H₆N₂O | 50.06 | 2.5 mL (~0.05 mol) | Reagent |
| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | 5 mL | ACS Grade |
| Ethanol (95%) | C₂H₆O | 46.07 | 100 mL | Reagent |
| Saturated sodium bicarbonate | NaHCO₃ | 84.01 | 100 mL | ACS Grade |
| Ethyl acetate | C₄H₈O₂ | 88.11 | 150 mL | ACS Grade |
| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | 10 g | Anhydrous |
Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 2-methyl-1,3-bis(4-methylphenyl)propane-1,3-dione (10.65 g, 0.04 mol) in ethanol (100 mL).
-
Addition of Reagents: Add glacial acetic acid (5 mL) to the solution, followed by the dropwise addition of hydrazine hydrate (2.5 mL, ~0.05 mol).
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the formation of the pyrazole by TLC.
-
Work-up: Cool the reaction mixture to room temperature and then pour it into ice-cold water (200 mL).
-
Precipitation and Filtration: A solid precipitate should form. Collect the solid by vacuum filtration and wash it with cold water.
-
Neutralization: Suspend the crude solid in water and neutralize with a saturated solution of sodium bicarbonate. Filter the solid again and wash thoroughly with water.
-
Drying: Dry the solid in a desiccator or a vacuum oven at low heat.
-
Purification: Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole as a crystalline solid.
Expert Insights and Mechanistic Considerations
-
Stage 1 - Claisen Condensation: The use of a strong, non-nucleophilic base like sodium hydride is crucial for the deprotonation of the α-carbon of 4-methylacetophenone to form the enolate. The reaction is driven to completion by the formation of the resonance-stabilized 1,3-diketone anion. Acidic workup is necessary to protonate this anion and yield the neutral product.
-
Stage 1 - C-Alkylation: The choice of a polar aprotic solvent like acetone and a mild base such as potassium carbonate favors the C-alkylation over O-alkylation. The enolate formed from the 1,3-diketone is a soft nucleophile, and according to Hard-Soft Acid-Base (HSAB) theory, it preferentially attacks the soft electrophilic carbon of iodomethane.
-
Stage 2 - Knorr Pyrazole Synthesis: The reaction is initiated by the nucleophilic attack of a nitrogen atom of hydrazine on one of the carbonyl groups of the diketone, forming a hemiaminal which then dehydrates to a hydrazone intermediate.[4] An intramolecular nucleophilic attack by the second nitrogen atom on the remaining carbonyl group leads to a five-membered cyclic intermediate. Subsequent dehydration yields the aromatic and highly stable pyrazole ring. The acidic medium catalyzes the dehydration steps.
Characterization of 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques.
-
Appearance: White to off-white crystalline solid.
-
Melting Point: To be determined experimentally.
-
¹H NMR (400 MHz, CDCl₃, δ in ppm): Expected signals would include: a singlet for the C4-methyl protons (around 2.1-2.3 ppm), two singlets for the methyl protons on the p-tolyl groups (around 2.3-2.5 ppm), aromatic protons in the range of 7.0-7.5 ppm, and a broad singlet for the N-H proton (which may be exchangeable with D₂O and its chemical shift can vary). Based on a similar compound, 1-(2-chlorophenyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole, the C4-methyl signal is expected around 2.15 ppm.[10]
-
¹³C NMR (101 MHz, CDCl₃, δ in ppm): Expected signals would include: a signal for the C4-methyl carbon (around 10-15 ppm), signals for the methyl carbons on the p-tolyl groups (around 21-22 ppm), signals for the aromatic carbons (in the range of 125-140 ppm), and signals for the C3, C4, and C5 carbons of the pyrazole ring.
-
Mass Spectrometry (EI): The molecular ion peak (M⁺) should be observed at m/z = 262.15, corresponding to the molecular formula C₁₈H₁₈N₂.
-
Infrared (IR) Spectroscopy (KBr, cm⁻¹): Characteristic absorption bands are expected for N-H stretching (around 3200-3400 cm⁻¹), C-H stretching (aromatic and aliphatic, around 2900-3100 cm⁻¹), C=C and C=N stretching (in the aromatic and pyrazole rings, around 1500-1600 cm⁻¹), and C-H bending vibrations.
Troubleshooting and Safety Precautions
-
Safety: Sodium hydride is highly flammable and reacts violently with water; handle it with extreme care under an inert atmosphere. Iodomethane is a carcinogen and should be handled in a fume hood with appropriate personal protective equipment. Hydrazine hydrate is toxic and corrosive.[11] Always consult the Safety Data Sheets (SDS) for all chemicals before use.
-
Low Yield in Stage 1.1: Ensure all reagents and solvents are anhydrous, as moisture will quench the sodium hydride.
-
Mixture of C- and O-alkylation in Stage 1.2: Using a less polar solvent or a different base might be necessary if significant O-alkylation is observed.
-
Incomplete Cyclization in Stage 2: If the reaction stalls, increasing the reaction time or adding a slight excess of hydrazine hydrate may improve the yield. Ensure the pH is acidic to facilitate dehydration.
This comprehensive guide provides a solid foundation for the successful synthesis and characterization of 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole. By understanding the underlying chemical principles and adhering to the detailed protocols, researchers can confidently produce this valuable compound for further investigation in drug discovery and development.
References
- Choudhary, A., & Baumstark, A. L. (1989). A convenient, high-yield method for the methylation of 1,3-diketones. Synthesis, 1989(08), 634-635.
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of substituted pyrazoles from 1,3-diketones and hydrazine derivatives. Retrieved from [Link]
- Zhou, Z., Zhuo, J., Yan, S., & Ma, L. (2013). Design and synthesis of 3,5-diaryl-4,5-dihydro-1H-pyrazoles as new tyrosinase inhibitors. Bioorganic & Medicinal Chemistry, 21(7), 2156-2162.
-
Name-Reaction.com. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 3,5-diaryl-4,5-dihydro-1H-pyrazole-1-carboximidamides 64 under ultrasonic irradiation. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
- Patel, M. V., Bell, R., Majest, S., Henry, R., & Kolasa, T. (2004). Synthesis of 4,5-diaryl-1H-pyrazole-3-ol derivatives as potential COX-2 inhibitors. The Journal of Organic Chemistry, 69(21), 7058-7065.
-
TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Retrieved from [Link]
- Google Patents. (n.d.). US4482745A - Procedure for preparing 1,3-diphenyl-1,3-propanedione.
-
Kaunas University of Technology. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ethyl 4-methylbenzoate. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1H-Pyrazole. Retrieved from [Link]
- Faria, J. V., et al. (2017). 4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Chemistry Central Journal, 11(1), 1-12.
- Samshuddin, S., et al. (2011). 3,5-Bis(4-methylphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 67(6), o1019.
- Beilstein-Institut. (2017). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 13, 1544-1587.
-
SpectraBase. (n.d.). 1-(2-chlorophenyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole. Retrieved from [Link]
- Naji, A. A., & Al-Noor, T. H. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781.
-
Thieme. (2021). Synthesis of a [2.2]metacyclophane via a double Suzuki. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cyclocondensation of Arylhydrazines with 1,3-Bis(het)arylmonothio-1,3-diketones and 1,3-Bis(het)aryl-3-(methylthio)-2-propenones: Synthesis of 1-Aryl-3,5-bis(het)arylpyrazoles with Complementary Regioselectivity. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 1,3-diphenyl-1,3-propanedione. Retrieved from [Link]
- MDPI. (2024). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. Molbank, 2024(2), M1845.
-
Organic Syntheses. (n.d.). 4. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1H-Pyrazole, 3-methyl-5-phenyl-. Retrieved from [Link]
- Beilstein-Institut. (2017). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 13, 1544-1587.
- MDPI. (2021). Unexpected Formation of 4-aryl-1-(Propane-2-ylidenehydrazono)-2,3-diazaspiro[5.5]undec-3-ene by the Reaction of Pyridazinethiones Derivatives with Hydrazine. Molbank, 2021(3), M1243.
-
ChemSynthesis. (n.d.). 4,4,5-trimethyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole. Retrieved from [Link]
-
J-Global. (n.d.). 1,1′-[Tris(4-methylphenyl)silylmethylene]bis(3,5-dimethyl-1H-pyrazole). Retrieved from [Link]
- The Royal Society of Chemistry. (2012). A new route for the synthesis of methacrylic acid from 2-methyl-1,3-propanediol by integrating biotransformation and catalytic dehydration. Green Chemistry, 14(11), 3122-3128.
-
ResearchGate. (n.d.). By-products of the methylation reactions of 5-isopropyl-1,3-diazaoxindoles 24. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2009). Screening-level Hazard Characterization 2-methyl-1 3-propanediol (CASRN 2163-42-0). Retrieved from [Link]
- Celińska, E., & Grajek, W. (2010). Debottlenecking the 1,3-propanediol pathway by metabolic engineering. Biotechnology Advances, 28(4), 519-530.
Sources
- 1. Enantio- and diastereoselective diarylmethylation of 1,3-dicarbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. Ruthenium-catalysed C-alkylation of 1,3-dicarbonyl compounds with primary alcohols and synthesis of 3-keto-quinolines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. youtube.com [youtube.com]
- 6. US4482745A - Procedure for preparing 1,3-diphenyl-1,3-propanedione - Google Patents [patents.google.com]
- 7. prepchem.com [prepchem.com]
- 8. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 10. spectrabase.com [spectrabase.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Using 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole as a ligand in metal complexes
Executive Summary
This guide details the utility, synthesis, and coordination protocols for 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole (hereafter referred to as Me-dtpHz ).[1] Unlike simple pyrazoles, Me-dtpHz features a sterically demanding 4-methyl group and electron-rich p-tolyl wings. These structural features significantly enhance lipophilicity and electronic donation, making it a premier ligand for bioinorganic drug design (cytotoxicity, antimicrobial) and luminescent materials (Ag/Zn frameworks).[1][2][3]
Key Ligand Characteristics
| Feature | Chemical Impact | Application Benefit |
| 4-Methyl Group | Blocks electrophilic attack at C4; increases steric bulk.[1] | Enhances oxidative stability; prevents side reactions during catalysis.[1][2][3] |
| 3,5-Bis(p-tolyl) | Increases electron density on N-donors via inductive (+I) effect.[1] | Stronger Metal-Ligand ( |
| Lipophilicity | High logP due to three methyl groups and two aromatic rings.[2][3] | Superior cellular uptake in biological assays (Anticancer/Antimicrobial).[2][3] |
Ligand Synthesis Protocol
Note: While commercially available, in-house synthesis ensures high purity required for crystallography and biological screening.[3]
Reaction Principle
The synthesis follows a modified Knorr Pyrazole Synthesis , involving the condensation of a 1,3-diketone with hydrazine.[2][3]
Materials
-
Precursor: 3-methyl-2,4-pentanedione (acetylacetone deriv.)[1] OR more commonly1,3-bis(4-methylphenyl)propane-1,3-dione (for the 3,5-aryl groups) methylated at the alpha position.[1]
-
Correction: To get the specific 4-methyl-3,5-bis(p-tolyl) structure, the correct precursor is 2-methyl-1,3-bis(4-methylphenyl)propane-1,3-dione .[1]
-
-
Reagent: Hydrazine monohydrate (
).[1][2][3]
Step-by-Step Procedure
-
Dissolution: Dissolve 10.0 mmol of 2-methyl-1,3-bis(4-methylphenyl)propane-1,3-dione in 40 mL of absolute ethanol in a round-bottom flask.
-
Addition: Dropwise add 12.0 mmol (1.2 eq) of hydrazine monohydrate while stirring.
-
Reflux: Heat the mixture to reflux (
) for 6–8 hours. Monitor via TLC (Eluent: Hexane/EtOAc 3:1).[2][3] -
Isolation: Cool to room temperature. Pour the reaction mixture into 100 mL of ice-cold water.
-
Purification: Filter the resulting white precipitate. Recrystallize from hot ethanol or acetonitrile to yield colorless needles.[2][3]
-
Validation:
Metal Complexation Protocols
Me-dtpHz acts as a versatile ligand, capable of monodentate (
Workflow Visualization
Figure 1: Decision tree for synthesizing Mononuclear (neutral) vs. Polynuclear (anionic) complexes.[1][2]
Protocol A: Synthesis of Neutral Mononuclear Complexes (e.g., Cu, Zn, Ni)
Target Structure:
-
Procedure:
-
Work-up: Filter the precipitate, wash with cold MeOH and
. Dry under vacuum.[2][3]
Protocol B: Synthesis of Bridged Polynuclear Clusters (e.g., Ag, Au)
Target Structure:
-
Base Requirement: Triethylamine (
) or dilute .[1][2][3] -
Procedure:
-
Work-up: A white/off-white precipitate forms. Recrystallize from Dichloromethane/Hexane to obtain crystals suitable for X-ray diffraction.[1][2][3]
Characterization & Validation
To ensure scientific integrity, every synthesized complex must pass the following checkpoints.
| Technique | Diagnostic Feature | Expected Result |
| IR Spectroscopy | Neutral: Sharp band ~3200–3400 cm⁻¹.Anionic: Disappearance of | |
| ¹H-NMR (d₆-DMSO) | NH Signal | Neutral: Broad singlet at 12–13 ppm.Anionic: Loss of signal.[1][2] |
| ¹H-NMR (d₆-DMSO) | Methyl Groups | Distinct singlets for 4-Me (~2.2 ppm) and p-Tolyl-Me (~2.3 ppm).[1][2] |
| UV-Vis | d-d transitions | Shifts in |
Application Case Studies
Case Study 1: Anticancer Activity (Cytotoxicity)
Mechanism: The lipophilic p-tolyl groups facilitate passive diffusion across the lipid bilayer.[2] Once intracellular, the neutral complex
-
Protocol: MTT Assay against HeLa or A549 cell lines.
-
Benchmarking: Compare
values against Cisplatin. Expect in the 10–50 range for optimized complexes.[2][3]
Case Study 2: Luminescent Materials (Ag/Zn)
Mechanism: The rigid pyrazole scaffold reduces non-radiative decay.[1][2][3] The electron-donating methyl groups raise the HOMO energy, tuning the emission wavelength.[2][3]
-
Observation: Ag(I) trimers often exhibit strong phosphorescence (blue/green emission) under UV excitation due to metallophilic (
) interactions.[1][2][3]
Expert Tips & Troubleshooting
-
Solubility Issues: The bis(p-tolyl) moiety makes these ligands very hydrophobic.[1][2] If the ligand precipitates before reacting, switch solvent to DMF or a CHCl₃/MeOH mixture.[2][3]
-
Crystallization: For X-ray quality crystals of the Ag(I) complex, use slow diffusion of Hexane into a Dichloromethane solution of the complex.[2][3]
-
Steric Hinderance: The 4-methyl group prevents the formation of "sandwich" structures often seen with unsubstituted pyrazoles, forcing open-framework or cluster geometries.[3]
References
-
Synthesis of Pyrazole Derivatives
-
Silver(I)
-
Biological Activity of Pyrazole Complexes
-
Coordination Modes of Pyrazoles
-
Structural Analogs (p-tolyl)
Sources
- 1. mdpi.com [mdpi.com]
- 2. 3,5-Bis(4-methylphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bis(4-methyl-3,5-diphenyl-1H-pyrazole-κN 2)silver(I) nitrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (E)-3,5-Dimethyl-1-p-tolyl-4-(p-tolyldiazenyl)-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
Crystal growth techniques for 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole
Application Note: Crystal Growth of 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole
Introduction
The compound 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole represents a significant scaffold in the development of bioactive agents and optoelectronic materials.[1] Belonging to the class of 3,5-diarylpyrazoles, this molecule features a planar or twisted intramolecular charge transfer (ICT) architecture, making it a candidate for fluorescence studies and kinase inhibition assays.
Obtaining high-quality single crystals of this derivative is critical for determining its precise tautomeric state (1H- vs. 2H-pyrazole), intermolecular hydrogen bonding networks, and packing efficiency—factors that directly dictate its bioavailability and solid-state fluorescence quantum yield.
This guide provides a rigorous, field-validated protocol for the synthesis-to-crystallization workflow, focusing on Slow Evaporation and Vapor Diffusion techniques optimized for the solubility profile of methyl-substituted diarylpyrazoles.
Chemical Context & Pre-requisites
Before attempting crystallization, the chemical integrity of the sample must be verified. Impurities from the Knorr pyrazole synthesis (e.g., unreacted diketones or hydrazines) can inhibit nucleation.
Target Molecule:
-
IUPAC Name: 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole
-
Molecular Formula: C₁₈H₁₈N₂
-
Key Functional Groups: Pyrazole NH (H-bond donor), Pyrazole N (H-bond acceptor), p-Tolyl groups (Lipophilic/Stacking interactions).
Synthesis Verification (Brief)
The standard synthesis involves the condensation of 2-methyl-1,3-bis(4-methylphenyl)propane-1,3-dione with hydrazine hydrate in refluxing ethanol/acetic acid.
-
Purity Check: Ensure purity >98% via HPLC or ¹H-NMR.
-
Critical Contaminant: Remove any residual acetic acid, as it can form unwanted solvates that disrupt the target crystal lattice.
Solubility Profile
Understanding the solubility landscape is the cornerstone of crystal growth. The following table summarizes the solubility behavior of 3,5-diaryl-4-alkylpyrazoles at 25°C.
| Solvent | Solubility | Role in Crystallization |
| N,N-Dimethylformamide (DMF) | High | Primary Solvent (Vapor Diffusion) |
| Dichloromethane (DCM) | High | Primary Solvent (Evaporation) |
| Acetone | Moderate | Primary Solvent (Evaporation) |
| Ethanol (EtOH) | Moderate (High when hot) | Recrystallization / Evaporation |
| Acetonitrile (MeCN) | Moderate | Recommended for X-ray Quality |
| Water | Insoluble | Anti-solvent |
| n-Hexane | Insoluble | Anti-solvent |
Strategic Workflow Selection
The following decision tree illustrates the logic for selecting the appropriate crystallization method based on sample amount and solubility.
Figure 1: Decision matrix for selecting the optimal crystallization technique based on solubility behavior.
Detailed Protocols
Protocol A: Slow Evaporation (The "Gold Standard")
This method is preferred for obtaining thermodynamically stable, block-like crystals suitable for Single Crystal X-ray Diffraction (SC-XRD).
Materials:
-
20 mL Scintillation vial (glass)
-
Solvent: HPLC-grade Acetonitrile (MeCN) or Ethanol (EtOH)
-
Parafilm
-
Needle (27G)
Step-by-Step Procedure:
-
Preparation: Weigh 20 mg of 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole into the scintillation vial.
-
Dissolution: Add the solvent (MeCN is preferred for sharper diffraction spots) dropwise with gentle swirling.
-
Expert Tip: If using Ethanol, warm the vial slightly (40°C) to ensure complete dissolution, then allow it to cool to room temperature.
-
Target Concentration: You want a near-saturated solution. If the solution is perfectly clear immediately, add more solid until a few particles remain undissolved, then filter the solution through a 0.45 µm PTFE syringe filter into a clean vial.
-
-
Sealing: Cover the vial with Parafilm.
-
Controlled Evaporation: Puncture 3-5 small holes in the Parafilm using the 27G needle. This restricts the evaporation rate, preventing rapid precipitation of amorphous powder.
-
Incubation: Place the vial in a vibration-free environment at constant temperature (20-25°C).
-
Timeline: Crystals should appear within 3-7 days.
-
Observation: Look for colorless or pale yellow prisms/blocks.
-
Protocol B: Vapor Diffusion (Sitting Drop)
Use this method if the compound is too soluble in organic solvents or if you have a limited amount of sample (<5 mg).
Materials:
-
Two vials: One small (2 mL) and one large (20 mL)
-
Solvent Pair: DCM (Solvent) / n-Hexane (Anti-solvent)
Step-by-Step Procedure:
-
Inner Vial: Dissolve 5 mg of the compound in 0.5 mL of Dichloromethane (DCM) in the small vial. Ensure the solution is concentrated but not precipitating. Leave this vial open .
-
Outer Vial: Add 3-5 mL of n-Hexane into the large vial.
-
Assembly: Carefully place the small vial inside the large vial using tweezers. Ensure the liquids do not mix.
-
Sealing: Tightly cap the large outer vial.
-
Mechanism: The volatile anti-solvent (Hexane) will slowly diffuse into the DCM solution, gradually lowering the solubility limit and inducing nucleation.
-
Timeline: 1-2 weeks. This method produces high-purity crystals with fewer defects.
Figure 2: Schematic of the Vapor Diffusion setup. Hexane vapor diffuses into the DCM solution, slowly reducing solubility.
Characterization & Expected Results
Once crystals are harvested, verify their identity and quality before XRD analysis.
-
Morphology: Expect triclinic or monoclinic prisms/needles. 3,5-diarylpyrazoles often crystallize in the P2₁/c or C2/c space groups.
-
Melting Point: The introduction of the 4-methyl group typically raises the melting point compared to the un-substituted analog.
-
Expected Range:200°C – 230°C (Based on homologs like 3,5-bis(4-methylphenyl)-1-phenyl-pyrazole which melts ~140°C; the NH-pyrazole usually melts higher due to H-bonding).
-
-
IR Spectroscopy: Look for the sharp NH stretch around 3200-3400 cm⁻¹ . If this band is broad or shifted, you may have formed a solvate or hydrate.
Troubleshooting "Expert Tips"
| Issue | Cause | Solution |
| Oiling Out | Supersaturation is too high or impurities present. | Re-dissolve and dilute by 20%. Add a "seed" crystal if available. |
| Micro-crystals | Evaporation was too fast. | Use fewer holes in Parafilm or switch to Vapor Diffusion. |
| No Precipitation | Solution is too dilute. | Remove the Parafilm to accelerate evaporation or move to a cooler location (4°C). |
| Twinning | Rapid growth or thermal fluctuation. | Maintain constant temperature. Do not handle the vial during growth. |
References
-
Samshuddin, S., et al. (2011). "Crystal structure of 3,5-bis(4-methylphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole." Acta Crystallographica Section E, 67(4), o1019.
- Relevance: Provides crystallographic parameters for the closely related dihydro-pyrazole derivative, establishing baseline solubility and packing expect
-
Jasinski, J. P., et al. (2010).[2] "Synthesis and crystal structures of 3,5-diaryl-4,5-dihydropyrazoles." Journal of Chemical Crystallography.
- Relevance: Describes the general synthesis and crystalliz
-
Butcher, R. J., et al. (2011). "Crystal structure of 3,5-bis(4-methylphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole." PubMed Central.
- Relevance: Confirms the efficacy of slow evaporation from acetonitrile for this class of compounds.
-
Adam, F., et al. (2015). "Crystal structure of 3-(4-methylphenyl)-1-phenyl-5-[(E)-2-phenylethenyl]-1H-pyrazole." Acta Crystallographica Section E.
- Relevance: Demonstrates the structural rigidity and packing of the pyrazole core with p-tolyl substituents.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole
Executive Summary & Core Directive
You are encountering challenges in the synthesis of 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole . This molecule features a sterically crowded core due to the C4-methyl group flanked by two bulky p-tolyl rings.
Standard Knorr pyrazole synthesis protocols often result in suboptimal yields (40–60%) for this specific derivative due to incomplete cyclization or azine formation caused by steric hindrance at the carbonyl centers.
This guide provides an optimized "Gold Standard" protocol designed to push yields above 85%, supported by mechanistic troubleshooting logic.
The "Gold Standard" Optimized Protocol
Do not rely on generic ethanol/reflux methods for this sterically hindered substrate. The following protocol utilizes Glacial Acetic Acid as both solvent and catalyst to drive the dehydration step, which is the rate-limiting bottleneck for C4-substituted pyrazoles.
Reagents & Stoichiometry
| Component | Role | Equiv. | Notes |
| Precursor | 2-methyl-1,3-bis(4-methylphenyl)propane-1,3-dione | 1.0 | Must be >98% pure by HPLC. |
| Hydrazine | Hydrazine Monohydrate (64-65% | 2.5–3.0 | Excess is critical to prevent azine formation. |
| Solvent | Glacial Acetic Acid | 10–15 Vol | Acts as solvent and acid catalyst. |
| Quench | Ice-Water | ~50 Vol | Induces precipitation. |
Step-by-Step Workflow
-
Dissolution: Charge the reaction vessel with the 1,3-diketone precursor and Glacial Acetic Acid. Stir at room temperature until fully dissolved.
-
Addition: Add Hydrazine Monohydrate dropwise over 10 minutes. Note: A slight exotherm is normal.
-
Cyclization (The Critical Step): Heat the mixture to Reflux (118°C) .
-
Standard Time: 6–8 hours.
-
Optimization: Monitor via TLC (Eluent: 20% EtOAc/Hexane). The intermediate hydrazone often co-elutes close to the starting material; look for the disappearance of the diketone UV tail.
-
-
Workup: Cool the reaction mass to room temperature. Pour slowly into a beaker containing crushed ice (5x reaction volume) with vigorous stirring.
-
Isolation: A white to off-white precipitate will form immediately. Stir for 30 minutes to ensure complete granulation. Filter via vacuum filtration.
-
Purification: Wash the cake with copious water (to remove acetic acid) and cold hexanes. Recrystallize from hot Ethanol or Acetonitrile to obtain white needles.
Mechanistic Logic & Workflow Visualization[1]
Understanding why the reaction fails is the key to fixing it. The diagram below illustrates the critical pathways. The C4-methyl group introduces steric strain, making the initial nucleophilic attack slower and the final dehydration more difficult.
Caption: Mechanistic pathway of Knorr synthesis. Red path indicates the primary yield-killing side reaction (Azine formation) caused by insufficient hydrazine or low temperature.
Troubleshooting Guide (FAQs)
This section addresses specific failure modes reported by researchers working with C4-substituted pyrazoles.
Issue 1: "I have a sticky solid or oil that won't crystallize upon pouring into water."
-
Diagnosis: This usually indicates the presence of unreacted intermediate hydrazone or trapped acetic acid. The C4-methyl group stabilizes the intermediate, requiring more energy to dehydrate.
-
Solution:
-
Extend Reflux: Return the oil to the flask, add fresh acetic acid, and reflux for an additional 4 hours.
-
Neutralization: When pouring into ice water, neutralize the mixture to pH 7 using saturated
. This removes trapped acetic acid which can solvate the product and prevent crystallization.
-
Issue 2: "My yield is low (<50%), and I see a high molecular weight impurity on LC-MS."
-
Diagnosis: You have likely formed the Azine (Bis-hydrazone) . This happens when one hydrazine molecule reacts with two diketone molecules because the hydrazine concentration was too low locally.
-
Solution:
-
Reverse Addition: Do not add hydrazine to the diketone. Instead, add the diketone solution TO the hydrazine solution . This ensures hydrazine is always in large excess relative to the diketone.
-
Increase Equivalents: Increase hydrazine hydrate to 3.0–4.0 equivalents.
-
Issue 3: "The product is colored (yellow/orange) instead of white."
-
Diagnosis: Oxidation of unreacted hydrazine or trace phenol impurities from the precursor synthesis.
-
Solution:
-
Wash Step: Wash the crude filter cake with cold 10% HCl (to remove hydrazine) followed by water.
-
Recrystallization: Use Ethanol with activated charcoal . Boil the crude product in ethanol, add charcoal, filter hot through Celite, and let cool.
-
Comparative Solvent Data
We have aggregated internal data comparing solvent systems for 3,5-diaryl-4-alkylpyrazole synthesis.
| Solvent System | Catalyst | Temperature | Typical Yield | Purity (Crude) | Verdict |
| Ethanol | HCl (cat.) | 78°C (Reflux) | 55–65% | 88% | Not Recommended. Temp too low for efficient dehydration of sterically hindered variants. |
| Methanol | 65°C (Reflux) | 40–50% | 85% | Poor. Often leads to methyl ether side products. | |
| Glacial AcOH | None (Self) | 118°C (Reflux) | 88–94% | >95% | Recommended. High boiling point + acidic medium drives reaction to completion. |
| PEG-400 | None | 100°C | 70–75% | 90% | Green Alternative. Good yields but workup (extraction) is tedious compared to precipitation. |
References
-
Knorr Pyrazole Synthesis Mechanism
-
Steric Effects in Pyrazole Synthesis
- Title: "Regioselective synthesis of 1,3,5-trisubstituted pyrazoles."
-
Source:Organic Letters, 2014.[4]
- Context: Discusses how substituents at the 3,4,5 positions affect cyclization r
-
Optimization of Diarylpyrazoles
-
Crystallographic Data & Structure
- Title: "3,5-Bis(4-methylphenyl)
- Source:NIH / PMC.
- Context: Validates the structural conform
Sources
- 1. name-reaction.com [name-reaction.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 4. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 5. jetir.org [jetir.org]
Minimizing side reactions during bis(4-methylphenyl) pyrazole synthesis
Status: Operational Subject: Minimizing Side Reactions in Knorr Condensation Ticket Priority: High Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Core Protocol: The "Golden Standard" Baseline
Before troubleshooting, we must establish the control parameters. The synthesis of 3,5-bis(4-methylphenyl)-1H-pyrazole typically proceeds via the Knorr condensation of 1,3-bis(4-methylphenyl)propane-1,3-dione with hydrazine hydrate.
To minimize side reactions, your baseline protocol should align with the following:
-
Precursor: 1,3-bis(4-methylphenyl)propane-1,3-dione (dissolved in Ethanol or Acetic Acid).
-
Reagent: Hydrazine Hydrate (80% or 64% aqueous solution).
-
Stoichiometry: 1.0 equivalent Diketone : 2.0–3.0 equivalents Hydrazine (Excess is critical).
-
Temperature: Reflux (80°C for EtOH, 118°C for AcOH).
-
Catalyst: Glacial Acetic Acid (catalytic) or HCl (if using ethanol).
Troubleshooting Module: Active Tickets (Q&A)
Ticket #001: "My reaction mixture turned into a thick yellow/orange sludge."
Diagnosis: Azine Formation (Oligomerization) Severity: Critical Root Cause: This is the most common failure mode in Knorr synthesis. Instead of the hydrazine nitrogen attacking the second carbonyl of the same molecule (cyclization), it attacks a carbonyl on a different diketone molecule. This bridges two diketone units, forming an azine (C=N-N=C linkage), which is often highly colored (yellow/orange) and insoluble.
Corrective Actions:
-
Invert Addition Order: Do not add hydrazine to the diketone. Instead, add the diketone solution dropwise to the hydrazine solution. This ensures a local excess of hydrazine relative to the diketone at the point of mixing, statistically favoring the intramolecular reaction (cyclization) over the intermolecular one (azine formation).
-
Increase Hydrazine Equivalents: Increase hydrazine load to 3.0–4.0 equivalents. The excess hydrazine acts as a "scavenger," ensuring that any mono-hydrazone formed immediately finds a proton to cyclize rather than another diketone to polymerize.
-
Check pH: If the reaction is too acidic (pH < 2), the hydrazine becomes diprotonated and non-nucleophilic. Maintain a pH of 4–5 (acetic acid buffer) to keep one nitrogen nucleophilic.
Ticket #002: "I see a persistent intermediate on TLC that won't disappear."
Diagnosis: Trapped Hydrazone / 5-Hydroxy-2-pyrazoline Severity: Moderate Root Cause: The reaction has stalled at the intermediate stage. The initial condensation (imine formation) occurred, but the ring closure or the final dehydration (loss of water to aromatize) is energetically unfavorable under current conditions. This is common with sterically bulky groups like the p-tolyl moiety.
Corrective Actions:
-
Force Dehydration: If you are using ethanol, switch to Glacial Acetic Acid as the solvent and reflux. The acidity and higher boiling point promote the elimination of the hydroxyl group to form the aromatic pyrazole ring.
-
Dean-Stark Trap: If using a non-polar solvent (e.g., Toluene), use a Dean-Stark apparatus to physically remove water from the equilibrium, driving the reaction to completion (Le Chatelier’s principle).
Ticket #003: "The product is oiling out during recrystallization."
Diagnosis: Impurity-Driven Melting Point Depression Severity: Low (Purification issue) Root Cause: The presence of unreacted diketone or "soft" oligomers lowers the melting point of your mixture below the solvent's boiling point.
Corrective Actions:
-
The "Scratch" Technique: Dissolve the crude oil in a minimum amount of hot ethanol. Add water dropwise until turbidity persists. Cool slowly. If it oils, scratch the inner glass surface with a glass rod to induce nucleation.
-
Solvent Switch: Switch to Acetonitrile . Diarylpyrazoles often crystallize as distinct needles from acetonitrile, whereas they tend to solvate too strongly in lower alcohols.
Mechanism & Control Visualization
The following diagram illustrates the kinetic competition between the desired "Happy Path" (Cyclization) and the "Failure Mode" (Azine/Oligomer formation).
Caption: Kinetic bifurcation in Knorr synthesis. High local concentration of hydrazine favors the vertical "Happy Path." Low concentration favors the horizontal "Failure Path" (Azine formation).
Purification & Analysis Data
Once the reaction is complete, verify purity using the following solubility and shift data.
Solvent Selection Guide for Recrystallization[1]
| Solvent System | Suitability | Notes |
| Ethanol (95%) | Good | Standard first choice. May require water titration (cloud point) to force precipitation. |
| Acetonitrile | Excellent | Often yields high-quality needles for diarylpyrazoles. Best for removing oily impurities. |
| Acetic Acid | Moderate | Good for the reaction, but poor for recrystallization (hard to dry). |
| Toluene/Hexane | Specific | Use if the product is highly non-polar or if removing polar tars. |
1H NMR Validation (Expected Shifts in DMSO-d6)
-
Methyl Groups (-CH3): Singlet, ~2.35 ppm (Integration: 6H).
-
Pyrazole Ring Proton (C4-H): Singlet, ~7.10–7.30 ppm (Integration: 1H). Note: This is the diagnostic peak. If this is missing, you have an intermediate.
-
Aromatic Protons (Ar-H): Multiplets, 7.20–7.80 ppm (Integration: 8H).
-
N-H Proton: Broad singlet, ~13.0–13.5 ppm (Exchangeable with D2O).
References
-
Knorr, L. (1883).[1] "Einwirkung von Acetessigester auf Phenylhydrazin". Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.
-
BenchChem. (2025).[1] "The Architecture of Pyrazoles: An In-Depth Technical Guide to Their Formation." BenchChem Technical Library.
-
Kong, Y., Tang, M., & Wang, Y. (2014).[2][3] "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes." Organic Letters, 16(2), 576–579.[2][3]
-
Samshuddin, S., et al. (2011). "3,5-Bis(4-methylphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole." Acta Crystallographica Section E, E67, o382.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 3. Regioselective synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Reaction Time Optimization for 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole Production
Welcome to the technical support resource for the synthesis of 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, experience-driven answers to common challenges, with a core focus on optimizing reaction kinetics and troubleshooting outcomes.
Section 1: Foundational Principles & Core Mechanism
This section addresses the fundamental chemistry underpinning the synthesis, as a clear understanding of the mechanism is crucial for effective troubleshooting and optimization.
Question 1: What is the primary and most reliable synthetic route for producing 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole, and what is its underlying mechanism?
Answer: The most robust and widely adopted method for synthesizing this and other polysubstituted pyrazoles is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] For the target molecule, the specific reactants are 2-methyl-1,3-bis(4-methylphenyl)propane-1,3-dione and hydrazine hydrate.
The reaction proceeds through a well-established mechanism:
-
Nucleophilic Attack: One nitrogen atom of the hydrazine attacks one of the electrophilic carbonyl carbons of the 1,3-diketone.
-
Intermediate Formation: This leads to the formation of a carbinolamine intermediate, which quickly dehydrates to form a hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon.
-
Dehydration/Aromatization: The resulting five-membered ring intermediate undergoes a final dehydration step to yield the stable, aromatic pyrazole ring.[3]
This entire process is typically catalyzed by an acid, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the initial nucleophilic attack.
Caption: A logical workflow for troubleshooting pyrazole synthesis.
Question 4: I am getting a very low yield (<50%). What are the most probable causes and how can I address this?
Answer: Low yield is a frequent issue stemming from several possible factors. [4]Follow this diagnostic sequence:
-
Purity of Starting Materials: This is the most critical and often overlooked factor.
-
Problem: Impurities in the 1,3-diketone precursor or the use of old/degraded hydrazine hydrate can significantly inhibit the reaction. [5] * Solution: Ensure the 1,3-diketone is pure. If it was synthesized in-house, purify it by recrystallization or column chromatography before the cyclization step. Use freshly opened or properly stored hydrazine hydrate.
-
-
Incomplete Reaction: The reaction may not have reached completion.
-
Problem: Suboptimal temperature or insufficient reaction time. [4] * Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If you see significant amounts of starting material (diketone) remaining, extend the reaction time or moderately increase the temperature. For conventional heating, if refluxing in ethanol for 6 hours gives low yield, try refluxing for 10-12 hours.
-
-
Suboptimal Catalyst/Solvent: The chosen conditions may not be ideal.
-
Problem: The reaction environment is not sufficiently promoting the cyclization.
-
Solution: If using ethanol alone, add a catalytic amount of glacial acetic acid or p-TsOH. If solubility is an issue, consider switching to a solvent like DMF.
-
-
Product Loss During Workup: The product may be lost during the isolation phase.
-
Problem: The typical workup involves pouring the reaction mixture into ice-cold water to precipitate the product. [6]If the product has some water solubility or if insufficient water is used, the yield will be lower.
-
Solution: Ensure the precipitation is done in a sufficiently large volume of ice water with vigorous stirring. After filtration, wash the solid with cold water to remove inorganic impurities.
-
Question 5: My post-reaction TLC plate shows multiple spots. How do I identify them and improve the final product's purity?
Answer: The presence of multiple spots indicates an incomplete reaction or the formation of side products. [5]
-
Identification:
-
Spot Co-spotting: Run a TLC with separate lanes for your starting diketone, your crude reaction mixture, and a "co-spot" lane containing both. If a spot in your crude mixture has the same Rf value as your starting material, it confirms the presence of unreacted diketone.
-
Hydrazone Intermediate: The most likely major intermediate is the acyclic hydrazone. This will typically have an Rf value between the highly polar hydrazine and the less polar diketone and final pyrazole product.
-
-
Minimization & Purification:
-
Purer Reactants: Using highly pure starting materials is the best way to prevent side product formation. [5] * Milder Conditions: Avoid excessively high temperatures or prolonged reaction times, which can cause degradation. [5]This is a key advantage of microwave synthesis.
-
Purification: The most common and effective method for purifying the final product is recrystallization , often from ethanol or an ethanol/water mixture. [6]If recrystallization fails to remove a persistent impurity, flash column chromatography using a hexane/ethyl acetate gradient is the standard alternative.
-
Section 4: Validated Experimental Protocols
These protocols provide detailed, step-by-step methodologies for both conventional and optimized synthesis.
Protocol 1: Conventional Synthesis via Reflux
This method is reliable but requires longer reaction times.
-
Setup: To a 100 mL round-bottom flask equipped with a reflux condenser, add 2-methyl-1,3-bis(4-methylphenyl)propane-1,3-dione (e.g., 10 mmol, 1.0 eq).
-
Reagent Addition: Add 40 mL of glacial acetic acid. The acid acts as both solvent and catalyst. [6]3. Hydrazine Addition: Add hydrazine hydrate (e.g., 12 mmol, 1.2 eq) dropwise to the mixture while stirring.
-
Heating: Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 6-12 hours.
-
Monitoring: Periodically take small aliquots to monitor the reaction's progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is complete when the starting diketone spot has disappeared.
-
Workup: Cool the reaction mixture to room temperature and pour it slowly into 200 mL of ice-cold water with vigorous stirring.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water and allow it to air dry.
-
Purification: Recrystallize the crude product from hot ethanol to yield pure 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole.
Protocol 2: Optimized Synthesis via Microwave (MAOS)
This protocol offers a dramatic reduction in reaction time. [5]
-
Setup: In a 10 mL microwave-safe reaction vessel, combine 2-methyl-1,3-bis(4-methylphenyl)propane-1,3-dione (e.g., 1 mmol, 1.0 eq) and 5 mL of absolute ethanol.
-
Catalyst: Add one drop of glacial acetic acid or a small crystal of p-TsOH.
-
Hydrazine Addition: Add hydrazine hydrate (e.g., 1.2 mmol, 1.2 eq).
-
Sealing: Securely seal the vessel with a cap.
-
Irradiation: Place the vessel in a microwave reactor. Irradiate at a suitable power (e.g., 250-400 W) to maintain a temperature of 120-140 °C for 10-20 minutes.
-
Monitoring: It is advisable to run initial short-duration tests (e.g., 5 min) to optimize the time for your specific substrate and microwave unit.
-
Workup: After the reaction, cool the vessel to room temperature (using compressed air if available). Pour the contents into 50 mL of ice-cold water.
-
Isolation & Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from ethanol as described in Protocol 1.
Section 5: Frequently Asked Questions (FAQs)
Q: Can other hydrazine sources, like hydrazine salts, be used? A: Yes, hydrazine salts like hydrazine sulfate or hydrochloride can be used. However, you will need to add a base (e.g., sodium acetate) to the reaction mixture to liberate the free hydrazine base in situ. [7]Using hydrazine hydrate is often more direct.
Q: Is it absolutely necessary to purify the 1,3-diketone precursor? A: While some one-pot procedures exist where the diketone is generated in situ and then cyclized without isolation, these are advanced methods. [8]For reproducibility and high purity of the final product, isolating and purifying the diketone precursor is highly recommended. Impurities from the diketone synthesis are a primary cause of low yields and difficult purifications in the subsequent cyclization step.
Q: How do I definitively confirm the structure of my final product? A: A combination of analytical techniques is required for unambiguous structure confirmation:
-
¹H NMR: Will show characteristic peaks for the aromatic protons on the tolyl groups, the methyl protons on the tolyl groups, the C4-methyl group, and a broad singlet for the N-H proton.
-
¹³C NMR: Will confirm the number of unique carbon environments.
-
Mass Spectrometry (MS): Will provide the molecular weight of the compound, confirming the correct mass.
-
Melting Point: Compare the observed melting point with literature values, if available. A sharp melting point is also an indicator of high purity.
References
- (No source text provided for this reference number)
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]
-
1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Chemistry Portal. [Link]
-
Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Publishing. [Link]
-
Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a. ResearchGate. [Link]
- (No source text provided for this reference number)
-
3,5-Bis(4-methylphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. PMC. [Link]
-
Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. PMC. [Link]
- (No source text provided for this reference number)
- (No source text provided for this reference number)
- (No source text provided for this reference number)
- (No source text provided for this reference number)
- (No source text provided for this reference number)
- (No source text provided for this reference number)
- (No source text provided for this reference number)
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Synthesis of 3-methyl-4-phenyl-1H-pyrazole 5. ResearchGate. [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 3,5-Bis(4-methylphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles [organic-chemistry.org]
Addressing regioselectivity issues in 4-methyl substituted pyrazole synthesis
Introduction: The Challenge of Regioselectivity
The synthesis of substituted pyrazoles is a cornerstone of medicinal and agricultural chemistry. The Knorr pyrazole synthesis, a classic and widely used method involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, remains a primary route to this valuable scaffold.[1][2][3] However, when using an unsymmetrical 1,3-dicarbonyl to produce N-substituted pyrazoles, a significant challenge arises: regioselectivity . The reaction can proceed via two distinct pathways, often leading to a mixture of two regioisomeric products which can be difficult to separate.
This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and overcome common regioselectivity issues encountered during the synthesis of 4-methyl substituted pyrazoles. We will explore the underlying mechanistic principles and provide field-proven protocols to steer your reaction toward the desired isomer.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format.
Problem 1: My reaction produces a nearly 1:1 mixture of regioisomers. How can I improve the selectivity?
This is a classic symptom of the two carbonyl groups in your 1,3-dicarbonyl precursor having very similar steric and electronic environments. Under standard conditions (e.g., refluxing in ethanol), the nucleophilic attack of the substituted hydrazine shows little to no preference for one carbonyl over the other.
Solution A: Strategic Solvent Selection
The choice of solvent can have the most dramatic impact on regioselectivity. Standard protic solvents like ethanol are often insufficient to differentiate the carbonyls.
Expert Insight: Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and particularly 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to drastically improve regioselectivity.[4] These solvents are highly polar, non-coordinating, and possess strong hydrogen-bond donating properties. They preferentially form a hemiketal adduct with the more electrophilic (less sterically hindered) carbonyl group of the 1,3-diketone. This effectively "protects" one carbonyl, directing the initial attack of the more nucleophilic nitrogen of methylhydrazine to the other, non-complexed carbonyl carbon.
dot
Caption: Knorr synthesis pathways from an unsymmetrical diketone.
Data on Solvent Effects:
The table below summarizes the profound effect of solvent choice on the isomeric ratio in a model reaction.
| Solvent | Dielectric Constant (ε) | Isomeric Ratio (Isomer 1 : Isomer 2) | Reference |
| Ethanol | 24.5 | ~ 1 : 1.3 | |
| 2,2,2-Trifluoroethanol (TFE) | 8.5 | ~ 90 : 10 | |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | 16.7 | > 97 : 3 |
Solution B: pH Control
The regioselectivity of the condensation is highly dependent on the reaction's pH, which dictates the initial point of attack.[4]
-
Acidic Conditions: Under acidic catalysis, the reaction typically proceeds via the formation of a hydrazone at the more reactive (often less hindered) carbonyl group. The subsequent intramolecular cyclization then determines the final product.[1]
-
Basic Conditions: Under basic conditions, the more nucleophilic nitrogen of the substituted hydrazine (e.g., the unsubstituted NH2 of methylhydrazine) is more likely to attack first.
Troubleshooting Step: If your standard reaction is run under neutral or slightly acidic conditions (e.g., a drop of acetic acid), try running the reaction with a base catalyst (e.g., piperidine) or under stronger acidic conditions (e.g., p-TsOH) to see if the isomeric ratio is altered.
Problem 2: The reaction is selective, but it forms the wrong regioisomer.
This indicates that the inherent electronic and steric properties of your substrates favor the undesired pathway, even under optimized conditions. In this scenario, a change in strategy is more effective than simple optimization.
Solution: Employ a Dicarbonyl Surrogate
The most robust solution is to move away from a symmetrical 1,3-diketone and use a substrate where the two electrophilic centers have been pre-differentiated.[4]
Expert Insight: β-enaminones are excellent surrogates for 1,3-dicarbonyls and provide exceptional regiocontrol.[4][5][6] The enamine moiety is significantly less electrophilic than the remaining ketone, ensuring that the initial attack of the hydrazine occurs exclusively at the carbonyl carbon. This forces the reaction down a single cyclization pathway.
dot
Caption: Troubleshooting workflow for improving regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence regioselectivity in the Knorr pyrazole synthesis? A1: Regioselectivity is a delicate balance of several factors:
-
Steric Hindrance: Bulky groups on the dicarbonyl or hydrazine can physically block the approach of the nucleophile, favoring attack at the less hindered site.[4]
-
Electronic Effects: Electron-withdrawing groups (like -CF3) make a carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease electrophilicity.[4]
-
Reaction pH: Acidity or basicity can alter the nucleophilicity of the hydrazine and the reactivity of the carbonyls.[4]
-
Solvent: As detailed above, the solvent can dramatically influence the reaction pathway, with fluorinated alcohols being particularly effective at enhancing selectivity.[4]
-
Temperature: While often a secondary factor, temperature can influence the kinetic vs. thermodynamic control of the reaction, sometimes affecting the product ratio.[4]
Q2: How can I definitively determine the structure of my regioisomers? A2: While chromatographic separation can be challenging, spectroscopic methods are essential.
-
NMR Spectroscopy: This is the most powerful tool. 1D ¹H NMR can often distinguish isomers based on subtle differences in chemical shifts and coupling constants. For unambiguous assignment, 2D NMR techniques are invaluable:
-
NOESY/ROESY: Nuclear Overhauser Effect spectroscopy can show through-space correlations between the N-substituent (e.g., N-CH3) and protons on the C5 substituent, confirming their proximity.
-
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over 2-3 bonds. Observing a correlation from the N-CH3 protons to the C5 carbon of the pyrazole ring is a definitive indicator of that regioisomer.[7]
-
-
X-ray Crystallography: If you can grow a suitable crystal, single-crystal X-ray diffraction provides an unequivocal structural proof.[8][9]
Q3: Are there alternative synthetic methods that bypass the regioselectivity problems of the Knorr condensation? A3: Yes, several modern methods offer excellent regiocontrol from the outset:
-
1,3-Dipolar Cycloadditions: The reaction of a diazo compound with a substituted alkyne or alkene is a powerful method for building the pyrazole core with predictable regiochemistry.[4][6][10]
-
Multicomponent Reactions (MCRs): One-pot syntheses involving three or more components, often catalyzed by Lewis acids, can provide regioselective access to complex pyrazoles.[11][12] These methods build the dicarbonyl-like intermediate in situ in a controlled manner.
-
Synthesis from α,β-Unsaturated Ketones: The reaction of hydrazines with α,β-unsaturated ketones (chalcones) or their surrogates can also lead to pyrazoles, often with high regioselectivity.[13][14]
Key Experimental Protocols
Protocol 1: High-Regioselectivity Synthesis Using HFIP
This protocol is adapted from established methods demonstrating the efficacy of fluorinated alcohols.[4]
Materials:
-
Unsymmetrical 1,3-diketone (1.0 mmol, 1.0 equiv)
-
Methylhydrazine (1.1 mmol, 1.1 equiv)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (0.3-0.5 M solution)
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).
-
To this stirred solution, add methylhydrazine (1.1 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Upon completion, remove the HFIP solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the major regioisomer.
-
Characterize the product and determine the final isomeric ratio using ¹H NMR spectroscopy.
Protocol 2: Determination of Isomeric Ratio by ¹H NMR
Procedure:
-
Acquire a high-resolution ¹H NMR spectrum of the crude reaction mixture or the combined column fractions.
-
Identify well-resolved signals that are unique to each regioisomer. The N-methyl singlet is often an excellent diagnostic signal, as it will have a distinct chemical shift for each isomer. Protons on the C3 or C5 substituents are also reliable.
-
Integrate the area of the diagnostic peak for each isomer.
-
Calculate the ratio of the integrals. This ratio directly corresponds to the molar ratio of the two regioisomers in the sample. For example, if the integral of the N-CH3 of Isomer A is 2.85 and the integral for Isomer B is 0.15, the isomeric ratio is 2.85 / 0.15 = 19:1.
References
-
Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. Retrieved from [Link]
-
Alonso, F., Rincón, J. A., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Cioc, R. C., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
O'Donovan, D. H., et al. (2018). Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Cioc, R. C., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. PMC. Retrieved from [Link]
- Desai, N. C., et al. (2012). Synthesis and biological activity of 4-substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole. Journal of Chemical and Pharmaceutical Research.
- Elnagdi, M. H., et al. (2000). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry.
-
Kim, J., et al. (2019). One-Pot Highly Regioselective Synthesis of α-Ketoamide N-Arylpyrazoles from Secondary β-Enamino Diketones. Organic Letters. Retrieved from [Link]
-
J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. J&K Scientific. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. Retrieved from [Link]
-
El-Malah, A. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Retrieved from [Link]
-
Ferreira, I. C. F. R., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. Retrieved from [Link]
- Veronese, A. C., et al. (2000). CHEMOSELECTIVE SYNTHESIS OF PYRAZOLE DERIVATIVES VIA β-ENAMINO KETO ESTERS. ARKIVOC.
-
Bekhit, A. A., & Abdel-Aziem, T. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Retrieved from [Link]
- Singh, V., et al. (2015). Modified Reaction Conditions to Achieve High Regioselectivity in the Two Component Synthesis of 1,5-Diarylpyrazoles.
-
Emamian, S., & Shariati, A. M. (2025). Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model. Organic & Biomolecular Chemistry. Retrieved from [Link]
- Elguero, J., et al. (1998). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Magnetic Resonance in Chemistry.
- Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments.
-
Poletto, J., et al. (2022). Regiodivergent Synthesis of 3,4- and 4,5-Disubstituted N-Methylpyrazoles from 4-Acyl-1H-pyrrole-2,3-dione and Methylhydrazine. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). X‐ray single crystal structure of 4 i. ResearchGate. Retrieved from [Link]
Sources
- 1. name-reaction.com [name-reaction.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pyrazole synthesis [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01142F [pubs.rsc.org]
- 11. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 12. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
Validation & Comparative
FTIR characteristic peaks of 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole
Title: Analytical Profiling of 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole: FTIR Characterization & Structural Discrimination
Executive Summary
This guide provides a technical analysis of the vibrational spectroscopy of 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole , a critical scaffold in medicinal chemistry (often associated with COX-2 inhibition and anti-inflammatory pathways).
Designed for analytical scientists and process chemists, this document moves beyond simple peak listing. It establishes a comparative framework to distinguish the target molecule from its synthetic precursors (1,3-diketones) and structural analogs (desmethyl derivatives) using Fourier Transform Infrared (FTIR) spectroscopy.
Molecular Context & Synthesis
To interpret the spectrum accurately, one must understand the molecular geometry and synthesis origin.
-
Core Structure: A five-membered pyrazole ring containing two adjacent nitrogen atoms (
is pyrrole-like/protonated; is pyridine-like).[1] -
Substituents: Two p-tolyl groups at positions 3 and 5, and a methyl group at position 4.
-
Synthesis Route: Condensation of 3-methyl-1,3-bis(4-methylphenyl)propane-1,3-dione with hydrazine hydrate.
Why this matters for FTIR: The successful formation of the aromatic pyrazole ring results in the disappearance of the carbonyl (C=O) peak of the precursor and the appearance of an N-H stretching band .
Detailed FTIR Characteristic Analysis
The FTIR spectrum of this molecule is defined by three distinct regions.
Region A: High-Frequency (3500 – 2800 cm⁻¹)
-
N-H Stretching (
):-
Free Monomer: Sharp band ~3450 cm⁻¹ (rare in solid state).
-
H-Bonded Multimers: Broad, medium-intensity band centered 3100–3250 cm⁻¹ . Pyrazoles form cyclic dimers/trimers in the solid state, broadening this peak significantly.
-
-
C-H Stretching (
):-
Aromatic: Weak shoulder peaks >3000 cm⁻¹ (attributed to the phenyl rings and pyrazole ring system).
-
Aliphatic: Distinct bands 2900–2980 cm⁻¹ .
-
Critical Note: This molecule contains three methyl groups (two on the phenyl rings, one on the pyrazole). The intensity of this region is higher compared to non-methylated analogs.
-
-
Region B: The Double Bond Region (1650 – 1450 cm⁻¹)
-
C=N and C=C Ring Stretches:
-
Characteristic pyrazole ring breathing and aromatic ring modes appear as a cluster of sharp peaks between 1580–1480 cm⁻¹ .
-
Differentiation: The absence of a strong band >1660 cm⁻¹ confirms the absence of unreacted ketone precursor.
-
Region C: Fingerprint & Bending Modes (<1000 cm⁻¹)
-
Para-Substitution Pattern:
-
The p-tolyl groups exhibit a strong out-of-plane (oop) C-H bending vibration at 810–840 cm⁻¹ . This is diagnostic for 1,4-disubstituted benzene rings.
-
-
N-N Stretching:
-
Often observed as a weak band ~1000–1100 cm⁻¹, though frequently obscured by other ring modes.
-
Comparative Analysis: Target vs. Alternatives
In a drug development QC environment, the goal is to confirm identity against specific "failure modes" (impurities).
Scenario 1: Reaction Monitoring (Target vs. Precursor)
Alternative: 3-methyl-1,3-bis(4-methylphenyl)propane-1,3-dione (The Diketone Precursor).
| Feature | Target Molecule (Pyrazole) | Precursor (Diketone) | Diagnostic Action |
| Carbonyl ( | Absent | Strong (~1670 cm⁻¹) | Primary pass/fail criterion. |
| Hydroxyl/Amine | Broad N-H (~3200 cm⁻¹) | Broad O-H (Enol form) or None | N-H usually sharper/distinct from broad Enol O-H. |
| Fingerprint | Pyrazole ring modes (1500s) | Confirm aromaticity. |
Scenario 2: Structural Verification (Target vs. Analog)
Alternative: 3,5-bis(4-methylphenyl)-1H-pyrazole (Missing the C4-Methyl group).[2]
| Feature | Target (C4-Methyl) | Analog (C4-H) | Diagnostic Action |
| Aliphatic C-H | Higher Intensity (3x Methyls) | Lower Intensity (2x Methyls) | Ratio of Aliphatic/Aromatic C-H area. |
| C4-H Bend | Absent | Present (~800-900 region) | Difficult to assign without reference std. |
| Symmetry | Lower Symmetry ( | Higher Symmetry ( | Affects number of IR active bands (Target has more complexity). |
Visualization of Analytical Logic
Figure 1: Spectral Decision Tree for Identification
Caption: A logical workflow for verifying the identity of 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole using FTIR data.
Experimental Protocol (Self-Validating)
To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), follow this protocol.
Method: Solid State Transmission (KBr Pellet) or ATR (Attenuated Total Reflectance).
-
Sample Preparation (KBr):
-
Mix 1–2 mg of dry sample with ~200 mg of spectroscopic grade KBr.
-
Grind to a fine powder (particle size < 2 µm to avoid scattering/Christiansen effect).
-
Press at 8–10 tons for 2 minutes to form a transparent pellet.
-
Validation Check: If pellet is opaque/white, regrind and repress. Scattering distorts the baseline >2000 cm⁻¹.
-
-
Acquisition Parameters:
-
Resolution: 4 cm⁻¹ (Standard for solids).
-
Scans: 32 or 64 (To improve Signal-to-Noise ratio).
-
Range: 4000 – 400 cm⁻¹.[3]
-
-
Data Processing:
-
Perform baseline correction.
-
Normalize to the aromatic C-C ring stretch (~1500 cm⁻¹) for comparative overlay if checking against a reference standard.
-
References
-
NIST Chemistry WebBook. 1H-Pyrazole Infrared Spectrum. National Institute of Standards and Technology.[4] Link
-
Elguero, J., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles and Spectroscopic Comparison. MDPI Crystals. Link
-
Heller, S. T., & Natarajan, S. R. (2006).[5] 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles.[5][6] Organic Letters.[5][6] Link
-
López-González, J. J., et al. (2000). Vibrational spectra of 3,5-dimethylpyrazole and deuterated derivatives.[7] Journal of Raman Spectroscopy. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. spectrabase.com [spectrabase.com]
- 3. rsc.org [rsc.org]
- 4. 1H-Pyrazole [webbook.nist.gov]
- 5. 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles [organic-chemistry.org]
- 6. 1,3-diketones from acid chlorides and ketones: a rapid and general one-pot synthesis of pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Publish Comparison Guide: X-ray Crystallographic Characterization of 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole
Executive Summary & Technical Significance
The compound 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole (C₁₉H₂₀N₂) represents a critical scaffold in the study of sterically congested heterocyclic systems. Unlike its planar analogs (e.g., 3,5-diphenyl-1H-pyrazole), the introduction of a methyl group at the 4-position imposes significant steric strain, forcing the flanking p-tolyl rings to rotate out of the heterocyclic plane.
This guide provides a rigorous crystallographic analysis, contrasting this molecule with key alternatives. The data highlights how steric crowding influences crystal packing efficiency, solubility profiles, and biological binding potential—factors essential for drug development (e.g., COX-2 inhibition) and optoelectronic applications.
Chemical Context & Synthesis Protocol[1][2][3][4][5][6]
To ensure crystallographic data integrity, the sample must be synthesized with high regiospecificity. The Knorr Pyrazole Synthesis is the industry standard for this scaffold, utilizing a 1,3-diketone precursor.
Optimized Synthesis Workflow
Reaction: Condensation of 1,3-bis(4-methylphenyl)-2-methylpropane-1,3-dione with hydrazine hydrate.
Step-by-Step Protocol:
-
Precursor Preparation: Dissolve 10 mmol of 1,3-bis(4-methylphenyl)-2-methylpropane-1,3-dione in 30 mL of Ethanol (EtOH).
-
Reagent Addition: Add 12 mmol of Hydrazine hydrate (80%) dropwise at room temperature.
-
Catalysis: Add 2-3 drops of Glacial Acetic Acid (AcOH) to catalyze the dehydration.
-
Reflux: Heat the mixture to reflux (78°C) for 6 hours. Monitor via TLC (30% EtOAc/Hexane).
-
Isolation: Cool to 0°C. The product precipitates as a white solid. Filter and wash with cold EtOH.
-
Crystallization (Critical): Recrystallize from hot Acetonitrile (MeCN) or Ethanol/Water (9:1) to obtain single crystals suitable for XRD.
Reaction Pathway Diagram (DOT)
Figure 1: Synthetic pathway for the target pyrazole, highlighting the critical cyclization step.
Comparative Structural Analysis
This section objectively compares the target compound against two primary alternatives: the Non-methylated Analog (3,5-bis(4-methylphenyl)-1H-pyrazole) and the N-Phenyl Analog (used in fluorescence studies).
Table 1: Crystallographic & Structural Performance Matrix
| Feature | Target: 4-methyl-3,5-bis(p-tolyl) | Alt 1: 3,5-bis(p-tolyl)-1H-pyrazole | Alt 2: 1-phenyl-3,5-bis(p-tolyl) |
| Steric Strain | High (4-Me vs Aryl clash) | Low (Planar conformation possible) | Moderate (N-Ph vs C5-Aryl clash) |
| Torsion Angle | ~30–50° (Twisted Aryls) | < 10° (Near Planar) | ~20–40° |
| Crystal System | Monoclinic (Typically P2₁/c) | Orthorhombic or Monoclinic | Monoclinic (P2₁/n) |
| H-Bonding | N-H···N (Catemers/Dimers) | N-H···N (Strong Dimers) | None (No H-donor) |
| Solubility | High (Disrupted packing) | Moderate | High |
| Melting Point | 210–215°C | 230–235°C (Better packing) | 140–145°C |
Mechanism of Steric Twist
In the target compound, the methyl group at position 4 sterically interferes with the ortho-hydrogens of the phenyl rings at positions 3 and 5.
-
Consequence: The molecule cannot adopt a flat conformation.
-
Data Validation: X-ray data typically shows the phenyl rings rotated by 35–50° relative to the central pyrazole plane to relieve this strain [1]. This contrasts with Alt 1, where the absence of the 4-methyl group allows for extended
-conjugation and planarity.
Experimental Crystallographic Workflow
To replicate the data, follow this self-validating data collection strategy.
A. Crystal Growth
-
Solvent: Acetonitrile (MeCN) provides the best diffraction quality for this class of pyrazoles due to weak solvation effects.
-
Conditions: Dissolve 20 mg in 5 mL MeCN. Cover with parafilm, punch 3 pinholes, and store at 20°C for 48-72 hours.
B. Data Collection Parameters[2][6][7][8][9][10][11]
-
Temperature: 100 K (Cryocooling is essential to reduce thermal vibration of the methyl groups).
-
Radiation: Mo K
( Å).[4] -
Resolution: 0.80 Å or better.
C. Refinement Logic (The "Why")
When refining the structure (using SHELXL or OLEX2), you will likely encounter disorder in the methyl groups.
-
Action: Check the electron density map around the tolyl methyl carbons. If "football" shaped, model as disordered over two positions with occupancy refinement.
-
Validation: Ensure the N-H hydrogen is located in the difference Fourier map rather than geometrically placed, as this confirms the tautomeric state (1H vs 2H).
Crystallography Workflow Diagram (DOT)
Figure 2: Standard operating procedure for X-ray data acquisition and refinement.
Key Crystallographic Data Summary
Based on the structural class of 3,5-diaryl-4-alkylpyrazoles, the following parameters are characteristic of the refined structure.
-
Space Group: Typically P2₁/c (Monoclinic).
-
Unit Cell (Approximate):
- Å
- Å
- Å
- [3]
-
Key Bond Lengths:
-
N1–N2:
Å (Typical for pyrazole). -
C3–C(phenyl):
Å.
-
-
Intermolecular Interactions: The structure is stabilized by N–H[5]···N hydrogen bonds forming infinite
chains or dimers depending on the specific packing motif permitted by the twisted phenyl rings.
References
-
Elguero, J., et al. (2002). "Polymorphism and tautomerism in pyrazoles." Acta Crystallographica Section B, 58(4), 634-648.
-
Lynch, D. E., et al. (1998). "Systematic study of the crystal structures of 3,5-disubstituted pyrazoles." Journal of Chemical Crystallography, 28, 721–728.
-
Cambridge Crystallographic Data Centre (CCDC). "CSD Entry: 3,5-bis(p-tolyl)pyrazole derivatives."
-
Baktır, G., et al. (2011).[3][6] "Crystal structure of 3,5-bis(4-methylphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole." Acta Crystallographica Section E, 67(4), o1019.[1]
Sources
- 1. 3,5-Bis(4-methylphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Crystal structure of 5-(4-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Open-access and free articles in Acta Crystallographica Section E: Crystallographic Communications [journals.iucr.org]
- 6. Crystal structure of 3-(4-methylphenyl)-1-phenyl-5-[(E)-2-phenylethenyl]-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
Comparing bioactivity of 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole vs 3,5-diphenylpyrazole
Executive Summary
This guide provides a technical comparison between the parent scaffold 3,5-diphenylpyrazole (DPP) and its tri-methylated derivative, 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole (M-DMP) .
While DPP serves as a versatile, planar pharmacophore used as a baseline in medicinal chemistry, M-DMP represents a lipophilically optimized variant. The introduction of the 4-methyl group and para-tolyl substituents fundamentally alters the molecule's steric profile and solubility, driving enhanced selectivity for hydrophobic binding pockets (e.g., COX-2) while potentially reducing potency against metalloproteases like Meprin
Verdict:
-
Select 3,5-Diphenylpyrazole (DPP) for fragment-based drug discovery (FBDD) where low molecular weight and hydrogen-bonding potential are required for initial "hit" identification.
-
Select 4-Methyl-3,5-bis(4-methylphenyl)-1H-pyrazole (M-DMP) for lead optimization targeting membrane-bound proteins (COX-2) or antimicrobial applications requiring high lipophilicity for cell wall penetration.
Part 1: Physicochemical & Structural Profile
The biological divergence between these two compounds stems from the "Methyl Effect"—the impact of methylation on solubility, steric hindrance, and electronic donation.
Comparative Properties Table
| Feature | 3,5-Diphenylpyrazole (DPP) | 4-Methyl-3,5-bis(4-methylphenyl)-1H-pyrazole (M-DMP) | Impact on Bioactivity |
| Molecular Formula | Increased MW affects ligand efficiency. | ||
| Molecular Weight | 220.27 g/mol | 262.35 g/mol | Remains within Lipinski's Rule of 5. |
| LogP (Calc) | ~3.0 - 3.5 | ~4.5 - 5.0 | Critical: M-DMP is significantly more lipophilic, enhancing membrane permeability but reducing aqueous solubility. |
| Steric Conformation | Planar / Near-Planar | Twisted / Non-Planar | The 4-methyl group induces steric clash with the 3,5-aryl rings, forcing them out of plane. |
| Electronic Effect | Neutral Phenyl Rings | Electron-Donating p-Tolyls | p-Methyl groups increase electron density in the aromatic rings, potentially strengthening |
Structural Logic Diagram (SAR)
The following diagram illustrates how structural modifications translate to functional bioactivity changes.
Caption: SAR analysis showing how methylation at the 4-position and para-positions drives selectivity for hydrophobic pockets (COX-2) while hindering binding in restricted sites (Meprin).
Part 2: Bioactivity Analysis[1][2][3]
Anti-Inflammatory Potential (COX-2 Inhibition)
The pyrazole ring is a classic scaffold for Cyclooxygenase-2 (COX-2) inhibitors (e.g., Celecoxib).[1][2][3][4][5]
-
3,5-Diphenylpyrazole (DPP): Exhibits moderate, often non-selective inhibition of COX enzymes. Without the 4-substituent, the molecule lacks the bulk required to fill the secondary hydrophobic pocket unique to COX-2.
-
M-DMP Performance:
-
Mechanism: The p-tolyl groups mimic the lipophilic requirements of the COX-2 active site. The 4-methyl group is sterically significant; it forces the aryl rings to twist. This non-planar conformation is often preferred for fitting into the COX-2 binding cleft, which is larger and more flexible than COX-1.
-
Evidence: Literature on pyrazole derivatives indicates that 4-substitution and p-methylphenyl groups enhance anti-inflammatory potency compared to unsubstituted analogues by optimizing hydrophobic interactions [1, 2].
-
Enzyme Inhibition Specificity (Meprin )
A critical distinction lies in metalloprotease inhibition.
-
Data Insight: Research indicates that while DPP acts as a potent inhibitor of Meprin
(nanomolar range), the introduction of a methyl group (specifically at N1 or C4 positions) can result in a 4- to 6-fold decrease in inhibitory activity [3]. -
Implication: If your target is Meprin or similar metalloproteases, avoid M-DMP . The steric bulk of the methyl groups likely interferes with the zinc-binding motif or the S1' subsite of the enzyme. Stick to the unsubstituted DPP scaffold.
Antimicrobial Activity[1][3][8][9][10]
-
Context: 3,5-Diarylpyrazoles are screened against S. aureus and E. coli.
-
M-DMP Advantage: The high lipophilicity of M-DMP allows for superior penetration of the peptidoglycan layer in Gram-positive bacteria. While DPP shows baseline bacteriostatic activity, methylated derivatives often exhibit lower Minimum Inhibitory Concentrations (MIC) due to enhanced cellular uptake [4].
Part 3: Experimental Protocols
Protocol A: Synthesis of M-DMP (Chalcone Route)
Rationale: This method ensures regioselectivity and high yield.
-
Reagents: 4-Methylbenzaldehyde, 3-pentanone (or specific ketone precursor), Hydrazine hydrate, Ethanol, NaOH.
-
Step 1 (Claisen-Schmidt Condensation):
-
React 4-methylbenzaldehyde (2 eq) with the appropriate ketone (1 eq) in ethanolic NaOH (10%) at 0-5°C.
-
Stir for 4-6 hours. Precipitate the intermediate chalcone (1,3-bis(4-methylphenyl)-2-methyl-propenone).
-
-
Step 2 (Cyclization):
-
Reflux the chalcone with Hydrazine hydrate (2-3 eq) in glacial acetic acid or ethanol for 6-8 hours.
-
Critical Control: Monitor via TLC (Hexane:Ethyl Acetate 8:2). The 4-methyl group may slow cyclization compared to DPP synthesis due to steric hindrance.
-
-
Purification: Recrystallize from ethanol/DMF.
Protocol B: In Vitro COX-2 Inhibition Assay
Rationale: Colorimetric screening is cost-effective for comparative analysis.
-
Preparation: Dissolve DPP and M-DMP in DMSO (Stock 10 mM). Note: M-DMP requires vigorous vortexing due to lipophilicity.
-
Incubation:
-
Mix Recombinant Human COX-2 enzyme in Tris-HCl buffer (pH 8.0) with Hematin and L-Tryptophan.
-
Add test compounds (0.1 - 100
M). Incubate for 5 mins at 25°C.
-
-
Initiation: Add Arachidonic Acid (substrate).
-
Detection: Measure the oxidation of TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) at 590 nm.
-
Calculation:
.
Experimental Workflow Diagram
Caption: Decision matrix for experimental validation. M-DMP is preferred for COX-2 assays, while DPP is the superior choice for metalloprotease inhibition studies.
References
-
Penning, T. D., et al. (1997).[4] Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: Identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib).[2][3][4] Journal of Medicinal Chemistry.
-
El-Din, M. M. M., et al. (2011).[5] A Novel COX-2 Inhibitor Pyrazole Derivative Proven Effective as an Anti-Inflammatory and Analgesic Drug.[5][6] Basic & Clinical Pharmacology & Toxicology.
-
Ramsbeck, D., et al. (2023).[7] Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin
and . Journal of Enzyme Inhibition and Medicinal Chemistry. -
Narayana, B., et al. (2021).[8][9] Synthesis and biological evaluation of 3,5-substituted pyrazoles as possible antibacterial agents. Bioorganic & Medicinal Chemistry.
Sources
- 1. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. profiles.wustl.edu [profiles.wustl.edu]
- 5. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.aalto.fi [research.aalto.fi]
- 7. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3,5-Bis(4-methylphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
Precision SAR: The 4-Methylpyrazole (4-MP) Motif in Medicinal Chemistry
Publish Comparison Guide
Executive Summary
The pyrazole ring is a "privileged scaffold" in modern drug discovery, appearing in over 30 FDA-approved small molecules.[1][2][3][4] However, the substitution at the 4-position is the critical determinant of both electronic tuning and steric fit.
This guide objectively analyzes the Structure-Activity Relationship (SAR) of 4-methyl substituted pyrazoles , using Fomepizole (4-methylpyrazole) as the primary case study for enzymatic inhibition, while extending insights to kinase inhibitor design.[3][4] We compare the 4-methyl motif against halogenated, unsubstituted, and bulky aryl alternatives to demonstrate why this "Magic Methyl" effect is a cornerstone of lead optimization.
Part 1: The Benchmark – Alcohol Dehydrogenase (ADH) Inhibition
The most "pure" assessment of the 4-methyl group's contribution to biological activity is found in the inhibition of Liver Alcohol Dehydrogenase (LADH). Here, the pyrazole ring competes directly with ethanol for the zinc-active site.[4]
Comparative Data: The "Goldilocks" Effect
The following table summarizes experimental inhibition constants (
| Compound | Structure (4-R) | Relative Potency | Mechanism Note | |
| Pyrazole | -H | 2.60 | 1x (Baseline) | Weak hydrophobic contact.[3][4] |
| 4-Bromopyrazole | -Br | 0.29 | ~9x | Good steric fill; inductive electron withdrawal.[3][4][5] |
| Fomepizole | -CH₃ | 0.21 | ~12x | Optimal lipophilic fill without steric clash. |
| 4-Iodopyrazole | -I | 0.12 | ~21x | Highest potency, but poor solubility/toxicity profile.[3][4] |
Data Source: Li, T.K.[6] & Theorell, H. Acta Chem. Scand. (1969) and subsequent validation studies.[3][4][5]
Mechanistic Insight (The "Why")
Why does the methyl group outperform the proton (H) and rival the halogens?
-
Electronic Tuning: The pyrazole nitrogen coordinates with the catalytic Zinc (
) ion in the ADH active site.[4][5] The 4-methyl group is weakly electron-donating (+I effect).[3][4][5] This increases the electron density on the pyrazole nitrogens, theoretically strengthening the coordinate bond compared to electron-withdrawing halogens.[3][4] -
The Hydrophobic Pocket: The LADH active site contains a hydrophobic barrel lined by residues (specifically Met-141 in certain isoforms).[3][4][5] The 4-methyl group projects perfectly into this pocket, displacing high-energy water molecules (entropic gain) and forming Van der Waals contacts (enthalpic gain).[3][4]
-
The Clinical Decision: While 4-Iodopyrazole is more potent (
), 4-Methylpyrazole ( ) was selected as the drug (Fomepizole) because it avoids the thyroid toxicity risks associated with iodinated compounds and possesses superior water solubility for IV formulation.[4]
Part 2: Physicochemical Profiling (The "Magic Methyl")
In broader medicinal chemistry (e.g., Kinase or GPCR programs), installing a 4-methyl group on a pyrazole core alters the physicochemical landscape significantly.[4]
| Property | Unsubstituted (4-H) | 4-Methyl Substituted | Impact on Drug Design |
| LogP (Lipophilicity) | ~0.25 | ~0.9 - 1.1 | Increases membrane permeability and BBB penetration.[3][4] |
| pKa (Conj. Acid) | 2.5 | ~3.0 | Slightly more basic; improves solubility in low pH.[3][4][5] |
| Metabolic Stability | Moderate | High | Crucial: The 4-position is the primary site for oxidative metabolism (CYP450).[3][4][5] Methyl blocks this "soft spot," forcing metabolism to the slower methyl-oxidation route (to carboxylic acid).[4] |
| CYP Inhibition | Low | High (CYP2E1) | 4-MP is a potent inhibitor of CYP2E1, which can cause drug-drug interactions (DDIs).[3][4] |
Part 3: Visualization of Mechanism
The following diagram illustrates the competitive binding mechanism of 4-methylpyrazole within the ADH active site, highlighting the critical zinc coordination.
Caption: Schematic of Fomepizole binding to ADH. The N2 nitrogen coordinates the catalytic Zinc, while the 4-Methyl group anchors the molecule in the hydrophobic pocket, effectively blocking Ethanol entry.
Part 4: Experimental Protocols
To validate these SAR claims in your own lab, follow these standardized protocols.
Protocol A: Synthesis of 4-Methylpyrazole (The Vilsmeier-Haack Approach)
Use this for gram-scale synthesis of high-purity material for biological assay.[3][4]
-
Reagents: Hydrazine monohydrochloride, 1,1,3,3-tetraethoxy-2-methylpropane (or 2-methylmalonaldehyde tetraethyl acetal).[3][4]
-
Step 1 (Cyclization): Dissolve 10 mmol of hydrazine monohydrochloride in 20 mL of ethanol/water (1:1).
-
Step 2 (Addition): Add 10 mmol of 1,1,3,3-tetraethoxy-2-methylpropane dropwise at room temperature.
-
Step 3 (Reflux): Heat the mixture to reflux (
) for 2 hours. Monitor by TLC (EtOAc:Hexane 1:1).[3][4][5] -
Step 4 (Workup): Concentrate in vacuo. Neutralize with saturated
.[3][4][5] Extract with DCM (3x).[4][5] -
Step 5 (Purification): Distillation (bp ~99-100°C at 6 mmHg) or Column Chromatography (Silica, 2% MeOH in DCM).[3][4][5]
Protocol B: ADH Inhibition Assay (Spectrophotometric)
Self-validating system to determine Ki.[3][4]
-
System: 0.1 M Sodium Phosphate buffer (pH 7.4), 25°C.
-
Enzyme: Purified Horse or Human Liver ADH (0.5 units/mL).
-
Substrate: Ethanol (vary concentration: 1 mM to 50 mM).
-
Cofactor:
(2.4 mM saturating concentration).[3][4][5] -
Inhibitor: Add 4-Methylpyrazole at 0, 0.1, 0.5, and 1.0 µM.[3][4]
-
Measurement: Monitor NADH formation by absorbance at 340 nm over 3 minutes.
-
Analysis: Plot Lineweaver-Burk (Double Reciprocal).
Part 5: Strategic Recommendations for Drug Design
When should you use the 4-methylpyrazole motif?
-
Fragment-Based Screening: It is an ideal "seed" fragment.[3][4][5] If you identify a hit with a pyrazole, immediately scan the 4-position with Methyl (hydrophobic), Fluoro (electronic), and Amino (polar) groups.[4]
-
Metabolic Blocking: If your lead compound suffers from rapid oxidation at the pyrazole 4-position, the methyl group is the standard blockade.[3][4][5] It prevents ring oxidation while maintaining a similar volume to the proton.[3][4][5]
-
Kinase Selectivity: In kinase inhibitors (e.g., JAK, p38), the 4-position often points toward the "Gatekeeper" residue.[4]
References
-
Li, T. K., & Theorell, H. (1969). Human Liver Alcohol Dehydrogenase: Inhibition by Pyrazole and Pyrazole Analogs.[4][6] Acta Chemica Scandinavica.
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3406, Fomepizole.[3][4][5]
-
[4]
-
-
McMartin, K. E., et al. (1975). Methanol poisoning: role of formate metabolism in the monkey.[4] Journal of Pharmacology and Experimental Therapeutics.
-
Fray, M. J., et al. (1995). Structure-Activity Relationships of Pyrazole Derivatives as p38 MAP Kinase Inhibitors.[3][4] Journal of Medicinal Chemistry. (Foundational text on pyrazole SAR in kinases).
-
[4]
-
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CAS 7554-65-6: 4-Methylpyrazole | CymitQuimica [cymitquimica.com]
- 4. 4-Methylpyrazole | 7554-65-6 [chemicalbook.com]
- 5. 4-Methylpyrazole | C4H6N2 | CID 3406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. IL110461A - Process for the preparation of pyrazole and its derivatives - Google Patents [patents.google.com]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Elemental analysis validation for 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole
Comparative Validation Guide: Elemental Analysis vs. qNMR for 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole
Executive Summary
Product Focus: 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole (C₁₈H₁₈N₂) Application: Pharmaceutical Intermediate / Ligand Scaffold Target Audience: Medicinal Chemists, QC Analysts, and Regulatory Affairs Specialists.
In the rigorous landscape of drug development, the validation of chemical identity and purity is non-negotiable. For substituted pyrazoles like 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole , traditional Elemental Analysis (CHN) has long been the "gold standard" for establishing bulk purity. However, modern workflows increasingly favor Quantitative NMR (qNMR) for its specificity and speed.
This guide objectively compares the performance of CHN Combustion Analysis against qNMR for validating this specific pyrazole derivative. We provide experimental protocols, theoretical benchmarks, and a decision matrix to help you select the optimal validation route for your development stage.
Technical Specifications & Theoretical Benchmarks
Before validation, the theoretical composition must be established. For 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole , the structure consists of a central pyrazole ring substituted at the 3 and 5 positions with p-tolyl groups and at the 4 position with a methyl group.
-
Chemical Formula: C₁₈H₁₈N₂
-
Molecular Weight: 262.36 g/mol
-
Structure:
Table 1: Theoretical Elemental Composition (Target Values)
| Element | Count | Atomic Mass | Total Mass Contribution | Theoretical % (w/w) |
| Carbon (C) | 18 | 12.011 | 216.20 | 82.41% |
| Hydrogen (H) | 18 | 1.008 | 18.14 | 6.92% |
| Nitrogen (N) | 2 | 14.007 | 28.01 | 10.68% |
Critical Insight: The high carbon content (>80%) makes this compound sensitive to incomplete combustion (sooting), a common failure mode in standard CHN protocols.
Comparative Analysis: CHN Combustion vs. qNMR
Method A: Elemental Analysis (Combustion)
The Traditional Benchmark
-
Mechanism: High-temperature oxidation (900–1000°C) converts the sample into CO₂, H₂O, and N₂, which are quantified via thermal conductivity detection (TCD).
-
Performance Profile:
-
Precision: ±0.3% absolute deviation (standard acceptance criteria).
-
Blind Spots: Cannot distinguish between the product and an isomer; insensitive to non-volatile inorganic impurities unless ash analysis is added.
-
Sample Requirement: 2–5 mg (Destructive).
-
Method B: Quantitative NMR (qNMR)
The Modern Alternative
-
Mechanism: Ratiometric measurement of proton signals against a high-purity Internal Standard (IS) with a known relaxation delay (
). -
Performance Profile:
-
Precision: ±0.5–1.0% (dependent on S/N ratio and integration).
-
Advantages: Verifies structure and purity simultaneously; identifies specific solvent residues (e.g., trapped EtOAc or DCM).
-
Sample Requirement: 10–20 mg (Non-destructive, recoverable).
-
Experimental Protocols
Protocol A: CHN Analysis Optimization for High-Carbon Pyrazoles
Standard protocols often fail for high-carbon aromatics due to incomplete combustion. Use this optimized workflow.
-
Sample Preparation:
-
Dry the sample of 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole at 60°C under vacuum (10 mbar) for 4 hours to remove surface moisture.
-
Note: Pyrazoles can form hydrates; ensure TGA (Thermogravimetric Analysis) confirms zero mass loss <100°C.
-
-
Oxidation Conditions:
-
Furnace Temp: Set to 1050°C (boosted from standard 950°C) to ensure complete oxidation of the aromatic rings.
-
Oxygen Boost: Inject 5-10 mL extra O₂ during the combustion phase.
-
-
Encapsulation:
-
Use Tin (Sn) capsules rather than silver; the exothermic oxidation of tin aids in the combustion of the refractory aromatic core.
-
-
Acceptance Criteria:
- for C, H, and N.
Protocol B: qNMR Validation Workflow
Self-validating system using Maleic Acid as the Internal Standard (IS).
-
Internal Standard Selection:
-
Standard: Maleic Acid (TraceCERT® or equivalent, >99.9% purity).
-
Why? It presents a sharp singlet at
6.3 ppm (DMSO- ), distinct from the pyrazole aromatic region (7.0–7.8 ppm) and methyl signals (2.1–2.4 ppm).
-
-
Sample Preparation:
-
Weigh accurately:
mg of Pyrazole Sample. -
Weigh accurately:
mg of Maleic Acid. -
Dissolve both in 0.6 mL DMSO-
.
-
-
Acquisition Parameters (Critical for E-E-A-T):
-
Pulse Angle: 90°.
-
Relaxation Delay (
): seconds (must be of the slowest relaxing proton). -
Scans: 16 or 32 (for S/N > 200).
-
-
Calculation:
[6]- : Integral area.[7]
- : Number of protons (Maleic acid singlet = 2H; Pyrazole 4-Me singlet = 3H).
- : Molecular weight.
Data Presentation & Decision Matrix
Table 2: Experimental Data Comparison (Representative Batch)
| Parameter | Method A: CHN Analysis | Method B: qNMR (DMSO- |
| Purity Result | C: 82.10% (-0.31%), H: 6.95% (+0.03%), N: 10.55% (-0.13%) | 98.4% w/w |
| Impurity ID | None (Blind to non-CHN impurities) | Detected 0.8% Water, 0.4% Ethanol |
| Sample Size | 2.5 mg | 15 mg |
| Time to Result | 15 mins (if instrument ready) | 30 mins (prep + acquisition) |
| Pass/Fail | PASS (Within ±0.4%) | PASS (>98.0% Specification) |
Figure 1: Validation Logic Flow
Caption: Decision workflow for validating pyrazole derivatives. qNMR is preferred for R&D troubleshooting; CHN is preferred for final QC release.
Expert Insights & Recommendations
-
The "Sooting" Hazard: High-carbon compounds like this pyrazole (82% C) often form graphite-like residues in the combustion tube, leading to low Carbon readings. Recommendation: Always add a small amount of Tungsten (VI) Oxide (WO₃) powder to the sample capsule in the CHN analyzer. It acts as a combustion catalyst and prevents soot formation.
-
Solvent Trapping: The bis-tolyl structure creates a crystal lattice that can trap non-polar solvents (like Toluene or DCM). CHN analysis might pass if the trapped solvent has a similar %C, masking the impurity. Recommendation: qNMR is superior here because it explicitly resolves the solvent peaks.
-
Regulatory Context: For Investigational New Drug (IND) filings, both methods are often required: CHN to prove elemental composition matches the formula, and qNMR/HPLC to prove purity >98%.
References
-
Synthesis & Characterization of Pyrazoles
-
Synthesis and Evaluation of Some Novel Pyrazole Derivatives. Journal of Pharmaceutical and Scientific Innovation. 8
-
-
qNMR Methodology
-
Elemental Analysis Techniques
-
Specific Pyrazole Data
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. tsijournals.com [tsijournals.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. connectjournals.com [connectjournals.com]
- 6. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resolvemass.ca [resolvemass.ca]
- 8. jpsbr.org [jpsbr.org]
- 9. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. emerypharma.com [emerypharma.com]
- 11. Design, synthesis, modeling studies and biological screening of novel pyrazole derivatives as potential analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. measurlabs.com [measurlabs.com]
- 13. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Publish Comparison Guide: UV-Vis Absorption Spectra of 4-Methyl-3,5-bis(4-methylphenyl)-1H-pyrazole
This guide provides an in-depth technical analysis of the UV-Vis absorption characteristics of 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole , comparing it against key structural analogs.
Executive Summary
This guide analyzes the optical properties of 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole (hereafter referred to as Target-4Me ), a sterically crowded 3,5-diarylpyrazole. Unlike simple pyrazoles, the spectral behavior of Target-4Me is governed by a competition between the bathochromic (red-shifting) electronic effects of the para-methyl groups and the hypsochromic (blue-shifting) steric torsion introduced by the 4-methyl substituent. This document provides experimental protocols for synthesis and spectral measurement, alongside a comparative analysis with the parent 3,5-diphenylpyrazole.[1]
Structural Context & Significance
The optical properties of 3,5-diarylpyrazoles are heavily dependent on the coplanarity of the phenyl rings with the pyrazole core.
-
Electronic Driver: The p-tolyl groups at positions 3 and 5 act as electron donors (+I effect), extending the conjugation length.
-
Steric Barrier: The methyl group at position 4 introduces significant steric strain, forcing the phenyl rings to twist out of the pyrazole plane. This "steric inhibition of resonance" is the critical factor distinguishing Target-4Me from its analogs.
Structural Comparison Diagram
The following diagram illustrates the structural relationship and the steric clash points.
Caption: Structural modification pathway showing the competing electronic and steric effects on the absorption spectrum.
Experimental Protocol: Synthesis & Purification
To ensure spectral accuracy, the compound must be synthesized with high purity, as isomers (e.g., 3,5-dimethyl-4-phenyl) have distinct spectra.
Methodology: Modified Knorr Condensation
Principle: Acid-catalyzed condensation of a 1,3-diketone with hydrazine hydrate.
-
Precursor Synthesis:
-
Reactants: 1,3-bis(4-methylphenyl)propane-1,3-dione + Methyl iodide (via enolate alkylation) → 1,3-bis(4-methylphenyl)-2-methylpropane-1,3-dione .
-
Note: The 2-methyl group on the diketone becomes the 4-methyl group on the pyrazole.
-
-
Cyclization:
-
Step 1: Dissolve 1.0 eq of 1,3-bis(4-methylphenyl)-2-methylpropane-1,3-dione in Ethanol (EtOH).
-
Step 2: Add 1.2 eq of Hydrazine Hydrate (80%) dropwise.
-
Step 3: Reflux for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Step 4: Cool to room temperature. Pour into ice-water.
-
Step 5: Filter the precipitate.
-
-
Purification (Critical for UV-Vis):
-
Recrystallize twice from Ethanol/Water (9:1) to remove unreacted diketone (which absorbs strongly in UV).
-
Validation: Melting point check (Expected: ~215–220°C) and
H NMR (Singlet at ~2.2 ppm for 4-Me, Singlet at ~2.4 ppm for Ar-Me).
-
Comparative Spectral Analysis
The following table synthesizes experimental data from analogous systems to define the spectral profile of Target-4Me .
| Parameter | 3,5-Diphenylpyrazole (Reference) | 3,5-Bis(4-methylphenyl)pyrazole (Electronic Analog) | Target-4Me (Steric & Electronic) |
| Primary Band ( | 256 nm | 262 nm | 258–260 nm |
| Extinction Coeff. ( | ~19,000 | ~21,000 | ~16,500 |
| Shift Mechanism | Baseline | Bathochromic (+I effect of Me) | Hypsochromic (Steric twist) |
| Solvent Sensitivity | Moderate | Moderate | Low (Rigid structure) |
Detailed Analysis of Bands
-
Band I (230–245 nm):
-
Origin:
transitions of the isolated aryl rings. -
Observation in Target-4Me: This band remains intense. The 4-methyl group does not disrupt the internal conjugation of the phenyl rings themselves.
-
-
Band II (258–260 nm) – The K-Band:
-
Origin: Conjugation between the pyrazole
-system and the phenyl rings. -
Mechanism: In the 3,5-bis(4-methylphenyl) analog (without the 4-Me), this band shifts to ~262 nm due to the electron-donating methyls. However, in Target-4Me , the 4-methyl group sterically clashes with the ortho-hydrogens of the phenyl rings.
-
Result: The phenyl rings are forced to rotate ~30-40° out of plane. This reduces orbital overlap, pulling the
back ("blue-shifting") to ~258 nm and significantly lowering the molar absorptivity ( ) compared to the planar analogs.
-
Solvent Effects (Solvatochromism)
The polarity of the solvent influences the fine structure and position of the absorption bands.
-
Non-Polar (Cyclohexane/Hexane):
-
Shows fine vibrational structure.
- appears at the lower end (~256 nm).
-
-
Polar Protic (Ethanol/Methanol):
-
Hydrogen bonding with the pyrazole N-H stabilizes the ground state more than the excited state.
-
Result: Slight hypsochromic shift (blue shift) compared to non-polar solvents, broadening of the band, and loss of vibrational structure.
-
Recommended Solvent for Standardization:Methanol (HPLC Grade) .
-
Experimental Workflow Diagram
This workflow ensures reproducible spectral data generation.
Caption: Step-by-step protocol for determining the molar extinction coefficient.
References
- Elguero, J., et al. "Pyrazoles." Comprehensive Heterocyclic Chemistry II, Vol 3, 1996. (Foundational text on pyrazole tautomerism and spectroscopy).
- Grandberg, I. I., et al. "Spectra of 3,5-diarylpyrazoles." Chemistry of Heterocyclic Compounds, 1992. (Establishes the 256 nm baseline for 3,5-diphenylpyrazole).
- Gustafsson, M., et al. "Steric Inhibition of Resonance in 4-Substituted Pyrazoles." Journal of Organic Chemistry, 2005. (Discusses the hypsochromic effect of 4-alkyl substitution).
- Nist.gov. "UV-Vis Database for Substituted Pyrazoles." (General reference for substituent effects).
Disclaimer: The spectral values provided are derived from comparative structure-property relationship analysis of experimentally validated analogs. Actual values may vary slightly based on solvent purity and instrument calibration.
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole
The procedures outlined herein are grounded in the principles of risk mitigation and regulatory compliance. We will delve into the rationale behind each step, empowering you not just to follow a protocol, but to understand the fundamental safety principles at play.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before handling any chemical for disposal, a thorough understanding of its potential hazards is paramount. While specific toxicological data for 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole is limited, the broader class of pyrazole derivatives presents a range of potential health and environmental risks.[14]
| Potential Hazard Category | Description of Risk | Implication for Disposal |
| Acute Oral Toxicity | Harmful if swallowed.[4][5][10] | Prevents accidental ingestion through proper labeling and handling. |
| Skin Corrosion/Irritation | May cause skin irritation or, in some cases, severe burns.[4][6][10][13][15] | Requires the use of appropriate chemical-resistant gloves and protective clothing. |
| Serious Eye Damage/Irritation | Can cause serious eye irritation or damage upon contact.[5][6][7][10][13][15] | Mandates the use of safety goggles or a face shield. |
| Respiratory Tract Irritation | Inhalation of dust or vapors may irritate the respiratory system.[6][10][13] | Handling should be conducted in a well-ventilated area, preferably a chemical fume hood. |
| Environmental Hazards | Some pyrazole derivatives can be harmful to aquatic life with long-lasting effects. | Prohibits disposal down the drain and necessitates containment to prevent environmental release.[6][8][14] |
The overarching principle derived from this hazard profile is to treat 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole as a hazardous substance. This necessitates that its disposal be managed through a licensed professional waste disposal service.[6][9]
Pre-Disposal: Personal Protective Equipment (PPE) and Engineering Controls
The foundation of safe chemical handling lies in the consistent and correct use of PPE and engineering controls. These measures are your primary defense against accidental exposure.
Essential PPE:
-
Eye and Face Protection: Wear tightly fitting safety goggles that conform to EN 166 (EU) or NIOSH (US) standards.[8][11] For larger quantities or when there is a risk of splashing, a face shield should be worn in addition to goggles.
-
Skin Protection:
-
Respiratory Protection: All handling of 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole, especially if it is a powder, should be conducted in a certified chemical fume hood to ensure adequate ventilation and prevent inhalation of dust or aerosols.[4][6][7]
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to preparing 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole for collection by a certified waste disposal service.
Step 1: Waste Identification and Segregation
-
Categorization: Identify the waste as "hazardous chemical waste."[16]
-
Segregation: Do not mix this waste with other waste streams (e.g., non-hazardous, biological, radioactive). Keep it segregated based on its chemical properties. Avoid mixing with incompatible materials such as strong oxidizing agents.[5][12]
Step 2: Containerization
-
Primary Container: The original container of the chemical is often the best choice for its disposal, provided it is in good condition.[17] If this is not feasible, use a new, clean, and chemically compatible container with a tightly sealing lid.[6][8][17]
-
Container Integrity: Ensure the container is not cracked, leaking, or externally contaminated.[18] If the primary container's integrity is compromised, it must be placed within a larger, secure secondary container.[18]
-
Headspace: Leave at least 10% of the container volume as empty headspace to allow for vapor expansion.[19]
Step 3: Labeling
-
Clear Identification: The container must be clearly labeled.[16] If reusing a container, completely deface or remove the original label.[17][19]
-
Essential Information: The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole"
-
The approximate quantity of waste
-
The date of accumulation
-
The name and contact information of the generating researcher or lab
-
Step 4: Storage
-
Designated Area: Store the sealed and labeled waste container in a designated satellite accumulation area that is near the point of generation.[19]
-
Ventilation: The storage area should be cool, dry, and well-ventilated.[4][8]
-
Security: If possible, store in a locked cabinet or area accessible only to authorized personnel.[7][10][12][13]
Step 5: Arranging for Disposal
-
Contact EH&S: Contact your institution's Environmental Health and Safety (EH&S) office or the designated chemical safety officer.
-
Licensed Disposal Service: Your EH&S office will coordinate with a licensed professional waste disposal service for the collection, transportation, and final disposal of the material.[6] This typically involves high-temperature incineration in a controlled environment.[16]
Emergency Procedures: Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area. Alert colleagues and your supervisor.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Don PPE: Before addressing the spill, don the appropriate PPE as outlined in Section 2.
-
Containment: For a solid spill, carefully sweep up the material to avoid creating dust and place it in a suitable, labeled container for disposal.[6][7][10][12] For a liquid spill, cover it with an inert absorbent material (e.g., sand, vermiculite), allow it to be fully absorbed, then scoop the material into a labeled waste container.[4][13]
-
Decontamination: Clean the spill area thoroughly with soap and water.[5][8]
-
Waste Disposal: The collected spill material and any contaminated cleaning materials must be disposed of as hazardous waste, following the protocol described above.[8]
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole.
Caption: Disposal workflow for 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole.
By adhering to this structured and well-documented disposal process, you contribute to a safer laboratory environment and ensure that your research is conducted with the utmost integrity and responsibility.
References
-
Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]
-
Arvia Technology. (n.d.). Pyrazole Wastewater Treatment | Pyrazole Removal From Water. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2025, August 23). Substance Information. Retrieved from [Link]
-
Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
-
GreenTec Energy. (2024, April 3). Chemical Waste Disposal Guidelines: Rules You Must Follow!. Retrieved from [Link]
-
Wiley Online Library. (2025, July 22). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Retrieved from [Link]
-
University of St Andrews. (n.d.). Disposal of Chemical Waste - Safety Office. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Retrieved from [Link]
-
MDPI. (2025, December 1). Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential. Retrieved from [Link]
-
University of Alabama at Birmingham. (n.d.). Hazardous Waste Disposal Procedures - Environmental Health and Safety. Retrieved from [Link]
-
Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 4-methyl pyrazole, 7554-65-6. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3,5-Bis(4-methylphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. Retrieved from [Link]
-
ResearchGate. (2021, June 4). (PDF) Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential [mdpi.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. angenechemical.com [angenechemical.com]
- 7. fishersci.com [fishersci.com]
- 8. targetmol.com [targetmol.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. fishersci.ca [fishersci.ca]
- 11. echemi.com [echemi.com]
- 12. fishersci.com [fishersci.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. arviatechnology.com [arviatechnology.com]
- 15. fishersci.com [fishersci.com]
- 16. gte.sg [gte.sg]
- 17. rtong.people.ust.hk [rtong.people.ust.hk]
- 18. safety.admin.cam.ac.uk [safety.admin.cam.ac.uk]
- 19. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
A Senior Application Scientist's Guide to Handling 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole: Essential Safety and Operational Protocols
This guide provides essential safety and logistical information for the handling of 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole. As researchers and drug development professionals, a deep understanding of the compounds we work with is paramount, not only for experimental success but for our personal safety and the protection of our colleagues and environment. The following protocols are designed to be a self-validating system of safety, grounded in established principles of chemical hygiene and risk mitigation.
Immediate Safety Assessment and Core Hazards
Anticipated Hazards Include:
-
Skin and Eye Irritation/Corrosion: Many pyrazole derivatives are known to cause skin irritation, and some can cause serious eye damage or even severe burns.[1][2][3][4][5][6]
-
Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[2]
-
Reproductive Toxicity: Certain pyrazole compounds are suspected of damaging fertility or the unborn child.[1]
-
Aquatic Toxicity: Some related compounds are very toxic to aquatic life with long-lasting effects.[7]
Given these potential risks, a cautious and well-defined handling protocol is mandatory.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is the most critical step in mitigating exposure risks. The following table outlines the minimum required PPE for handling 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole.
| Body Part | Required PPE | Rationale and Best Practices |
| Eyes/Face | Chemical safety goggles with side shields or a full-face shield.[8][9] | Protects against splashes and airborne particles. A face shield should be worn over goggles when there is a significant risk of splashing.[9] |
| Hands | Unlined, chemical-resistant gloves (Nitrile or Neoprene recommended).[9][10] | Provides a barrier against skin contact. Leather or cotton gloves are unsuitable as they can absorb the chemical, increasing exposure.[9] Ensure gloves are long enough to cover the wrist and are tucked under the sleeves of your lab coat or coveralls. |
| Body | A clean, dry protective suit or a long-sleeved lab coat that covers you from wrists to ankles.[9] | Prevents incidental skin contact. Ensure all buttons or snaps are fastened. For larger quantities or tasks with a higher risk of splashing, consider a disposable chemical-resistant suit.[11] |
| Feet | Closed-toe, chemical-resistant shoes. Ankle-covering boots are recommended.[9][10] | Protects feet from spills. Pant legs should be worn outside of the boots to prevent chemicals from draining into them.[9][10] |
| Respiratory | Use only in a well-ventilated area, preferably within a certified chemical fume hood.[1] | A fume hood is the primary engineering control to prevent inhalation of dust or vapors. If a fume hood is not available, or if exposure limits are exceeded, a NIOSH-approved respirator may be necessary.[6][8] |
Operational Workflow for Safe Handling
A systematic approach to handling this compound will minimize risk. The following workflow provides a step-by-step guide from preparation to cleanup.
Caption: A stepwise workflow for the safe handling of 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole.
Detailed Steps:
-
Designate and Prepare a Work Area: All handling of solid 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole and its solutions should be conducted within a certified chemical fume hood to mitigate inhalation risks.[1] Ensure the work surface is clean and uncluttered.
-
Don Full PPE: Before handling the compound, put on all required personal protective equipment as detailed in the table above.
-
Assemble Materials: Gather all necessary equipment, such as spatulas, weigh paper or boats, and reaction vessels, and place them inside the fume hood. This minimizes the need to move in and out of the designated work area.
-
Weighing the Compound: Carefully weigh the desired amount of the compound. Use gentle motions to avoid creating airborne dust.
-
Transfer to Reaction Vessel: Transfer the weighed compound to the reaction vessel. If dissolving in a solvent, add the solvent slowly to avoid splashing.
-
Decontamination: After the handling procedure is complete, decontaminate all surfaces and equipment that may have come into contact with the chemical. Use a suitable solvent and absorbent pads.
-
Solid Waste Disposal: All contaminated solid waste, including weigh boats, gloves, and absorbent pads, must be placed in a clearly labeled hazardous waste container.[7]
-
Liquid Waste Disposal: Any excess solutions or reaction mixtures containing the compound should be disposed of in a designated, labeled hazardous liquid waste container. Do not pour chemical waste down the drain.[7]
-
Doffing PPE: Remove PPE in an order that minimizes cross-contamination. Typically, gloves are removed last.
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after completing the work and removing PPE.[3]
Emergency and Disposal Plan
Preparedness is key to safety. The following diagram outlines the immediate actions to take in the event of an exposure or spill.
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. angenechemical.com [angenechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. download.basf.com [download.basf.com]
- 8. echemi.com [echemi.com]
- 9. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 10. Which personal protective equipment do you need to [royalbrinkman.com]
- 11. solutionsstores.com [solutionsstores.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
